Product packaging for Propoxyphene napsylate(Cat. No.:CAS No. 17140-78-2)

Propoxyphene napsylate

Cat. No.: B107865
CAS No.: 17140-78-2
M. Wt: 547.7 g/mol
InChI Key: VZPXFHVJUUSVLH-MYXGOWFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Opioid Analgesics

The quest for effective pain management is a long-standing endeavor in human history. For millennia, opium derived from the poppy plant was the primary remedy for severe pain. jhu.eduneurology.org The 19th century marked a significant turning point with the isolation of morphine from opium in 1803 and the subsequent synthesis of other opioids. neurology.orgnih.gov This era also saw the advent of the hypodermic needle, which allowed for the immediate administration of pain relief through injection. jhu.edu

Early Development and Introduction of Propoxyphene Congeners

The 20th century witnessed a surge in the development of synthetic opioids, driven by the desire to create analgesics with a better safety profile than naturally occurring opiates. oxfordbibliographies.com Propoxyphene was first synthesized in the 1950s and introduced into the U.S. market in 1957. nih.govnih.gov It was initially marketed as a safer alternative to other opioids for treating mild to moderate pain. nih.gov

Differentiation of Propoxyphene Napsylate from Hydrochloride Salt

Propoxyphene was initially available as a hydrochloride salt, which is freely soluble in water. wikipedia.orgchemicalbook.com Later, the napsylate salt form was introduced. wikipedia.org The primary difference between the two lies in their solubility and absorption rates. This compound is very slightly soluble in water, which results in slower absorption from the gastrointestinal tract compared to the highly soluble hydrochloride salt. nih.govucl.ac.befda.gov This difference in solubility was also claimed to make the napsylate salt less prone to non-medical use via injection. wikipedia.org

PropertyThis compoundPropoxyphene Hydrochloride
Chemical Name (αS,1R)-α-[2-(Dimethylamino)-1 methylethyl]-α-phenylphenethyl propionate (B1217596) compound with 2-naphthalenesulfonic acid (1:1) monohydrateα-d-1,2-diphenyl-2-propionoxy-3-methyl-4-dimethylaminobutane hydrochloride
Molecular Weight 565.72 g/mol fda.gov~399.9 g/mol ontosight.ai
Solubility in Water Very slightly soluble fda.govfda.govFreely soluble chemicalbook.com
Absorption Rate Slower nih.govFaster nih.gov
Equivalent Dose 100 mg wikipedia.orgnih.gov65 mg wikipedia.orgnih.gov

Academic Rationale for Continued Investigation of Withdrawn Pharmaceuticals

The study of withdrawn drugs like propoxyphene holds significant value for the scientific community, offering crucial lessons that can inform future drug development and regulatory practices.

Insights into Drug Development Failures and Post-Market Surveillance

The withdrawal of a drug from the market, often due to safety concerns, provides a critical opportunity to understand the limitations of pre-market clinical trials. news-medical.net These trials, while extensive, may not always detect rare but serious adverse effects that only become apparent with widespread use in a diverse patient population. news-medical.net The case of propoxyphene, which was withdrawn due to concerns about serious heart toxicity even at therapeutic doses, underscores the importance of robust post-market surveillance systems. fda.govnih.gov Analysis of such failures helps in refining the drug development process, leading to better identification of potential risks before a drug reaches the market. nih.gov

Lessons for Future Opioid Pharmacology and Safety Research

The story of propoxyphene provides valuable insights for the ongoing development of safer opioid analgesics. Its withdrawal highlighted the potential for certain opioids to cause cardiac arrhythmias, specifically by affecting the electrical activity of the heart. fda.govjacc.org This has led to a greater focus on the cardiovascular safety profile of new opioid candidates. jacc.org Furthermore, the experience with propoxyphene has informed policy discussions around opioid prescribing and the need for careful consideration of the risk-benefit profile of all analgesics. nih.gov Studying the reasons for its withdrawal helps researchers understand the complex interplay between a drug's chemical structure, its metabolic pathways, and its potential for adverse effects, ultimately contributing to the design of safer and more effective pain medications in the future. nih.govpharmgkb.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37NO5S B107865 Propoxyphene napsylate CAS No. 17140-78-2

Properties

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPXFHVJUUSVLH-MYXGOWFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937986
Record name Propoxyphene napsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-78-2
Record name Propoxyphene napsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxyphene napsylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphene napsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYPHENE NAPSYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Propoxyphene Napsylate

Primary Pharmacological Targets and Mechanisms of Action

Opioid Receptor Agonism: Mu (OPRM1) and Kappa (OPRK1) Receptor Interactions

Propoxyphene exerts its analgesic effects by acting as an agonist at opioid receptors, particularly the mu (µ) and kappa (κ) opioid receptors. pharmgkb.orgpharmgkb.org The d-isomer, dextropropoxyphene, is responsible for the analgesic activity. drugbank.comnih.gov

Propoxyphene binds to mu (OPRM1) and kappa (OPRK1) opioid receptors. pharmgkb.orgpharmgkb.org The binding affinity (Ki) of propoxyphene for the human mu-opioid receptor has been measured in various studies. One study reported a Ki value greater than 100 nM, categorizing it as having a lower affinity compared to other opioids like morphine and fentanyl. nih.gov Another source indicates a Kd of 53.0 nM for the mu-opioid receptor.

Upon binding, these G-protein coupled receptors are activated. drugbank.commdpi.com This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. drugbank.com Furthermore, opioid receptor activation modulates ion channel activity. It inhibits N-type voltage-gated calcium channels and opens calcium-dependent inwardly rectifying potassium channels. drugbank.com This leads to hyperpolarization of the neuronal cell membrane and a reduction in neuronal excitability, which in turn inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline. drugbank.com

Interactive Table: Opioid Receptor Binding Data for Propoxyphene

ReceptorBinding Constant (Ki/Kd)Action
Mu (OPRM1)>100 nM nih.gov / 53.0 nM (Kd) Agonist drugbank.comnih.gov
Kappa (OPRK1)-Agonist pharmgkb.orgpharmgkb.org / Antagonist drugbank.compatsnap.com
Delta (OPRD1)-Agonist drugbank.com

Non-Opioid Receptor Modulations

In addition to its effects on opioid receptors, propoxyphene also modulates the activity of other ion channels, which can contribute to both its therapeutic and toxic effects.

Voltage-Gated Sodium Channel Blockade

In vitro studies have shown that propoxyphene and its major metabolite, norpropoxyphene (B1213060), can block voltage-gated sodium channels. fda.govdrugs.com This action is similar to that of local anesthetics. Norpropoxyphene is approximately twice as potent as propoxyphene in this regard, and propoxyphene is about ten times more potent than lidocaine (B1675312). fda.govdrugs.com This sodium channel blockade can lead to cardiac conduction abnormalities. nih.govnih.gov

Early reports suggested that the cardiac effects of propoxyphene might be due to its interaction with various voltage-gated sodium channel subunits, including SCN5A, SCN1B, SCN2B, and SCN4B. pharmgkb.orgpharmgkb.org The SCN5A subunit is particularly important for cardiac conduction.

Interactive Table: Non-Opioid Receptor and Ion Channel Interactions of Propoxyphene

TargetActionPotency
Voltage-Gated Sodium ChannelsBlockadePropoxyphene is ~10x more potent than lidocaine fda.govdrugs.com
NorpropoxypheneBlockade~2x more potent than propoxyphene fda.govdrugs.com
hERG Potassium ChannelsInhibitionPropoxyphene and norpropoxyphene have approximately equal potency fda.govdrugs.com
Electrophysiological Characterization of Sodium Current Inhibition

Propoxyphene and its primary metabolite, norpropoxyphene, are potent inhibitors of voltage-gated sodium channels. fda.govfda.gov This action is responsible for a local anesthetic effect, which is believed to contribute to the cardiotoxicity observed in overdose situations. wikipedia.orgfda.gov In vitro studies have demonstrated that norpropoxyphene is approximately twice as potent in its sodium channel inhibition as the parent compound, propoxyphene. fda.govfda.gov Furthermore, propoxyphene itself is roughly ten times more potent than lidocaine as a sodium channel blocker. fda.govfda.gov This potent blockade of cardiac membrane sodium channels is more significant than that of other known channel blockers like quinidine (B1679956) and procainamide. wikipedia.org Early research suggested the involvement of specific voltage-gated sodium channel subunits, including SCN5A, SCN1B, SCN2B, and SCN4B. pharmgkb.org

Table 1: Comparative Potency of Sodium Channel Inhibition

Compound Potency Relative to Propoxyphene Potency Relative to Lidocaine
Propoxyphene 1x ~10x
Norpropoxyphene ~2x ~20x
Lidocaine ~0.1x 1x
Voltage-Gated Potassium Channel (hERG) Inhibition

Propoxyphene and norpropoxyphene are inhibitors of the voltage-gated potassium current carried by the human Ether-à-go-go-Related Gene (hERG) channels, with both compounds displaying approximately equal potency. fda.govfda.gov The hERG channel is critical for the rapidly activating delayed rectifier K+ current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. nih.gov The interaction is complex; studies on hERG channels expressed in Xenopus oocytes revealed that low concentrations (5 µmol/l) of the drug can facilitate hERG currents, while higher concentrations lead to channel blockade, with an IC50 value of approximately 40 µmol/l. nih.gov

Impact on Cardiac Repolarization Kinetics

The inhibition of hERG channels by propoxyphene and norpropoxyphene directly impacts cardiac repolarization. nih.govresearchgate.net This interaction leads to a prolongation of the cardiac action potential, which manifests as a long QT interval on an electrocardiogram. researchgate.net Electrophysiological studies have shown that these compounds alter the gating properties of the hERG channel by slowing the kinetics of channel activation and accelerating the kinetics of channel deactivation. nih.gov This disruption of normal potassium ion outflow during the repolarization phase is the primary mechanism behind the observed prolongation of cardiac repolarization. nih.govresearchgate.net

N-Methyl-D-aspartate (NMDA) Receptor Non-Competitive Inhibition

In addition to its opioid and ion channel activities, propoxyphene functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. pharmgkb.orgpharmgkb.orgmedsafe.govt.nz This action is thought to contribute to its analgesic effects, providing a mechanism of action distinct from its opioid receptor agonism. pharmgkb.orgpharmgkb.org The non-competitive nature of the inhibition means that propoxyphene can block the receptor's activity regardless of the presence of the endogenous agonists, glutamate (B1630785) and glycine. drugbank.com

Neuronal Nicotinic Acetylcholine Receptor (α3β4) Antagonism

Dextropropoxyphene, the active isomer, is also a potent, non-competitive antagonist of the α3β4 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). wikipedia.orgwikipedia.org This receptor subtype is primarily located in the autonomic ganglia and the adrenal medulla. wikipedia.org Blockade of α3β4 nAChRs has been investigated as a potential target for modulating drug-seeking behavior, suggesting another layer to propoxyphene's central nervous system effects. wikipedia.orgnih.gov

Serotonin (B10506) Reuptake Inhibition

Table 2: Summary of Propoxyphene Napsylate's Pharmacological Actions

Target Action Key Finding
Voltage-Gated Sodium Channels Inhibition Potent local anesthetic effect; norpropoxyphene is ~2x more potent. wikipedia.orgfda.gov
hERG Potassium Channels (KCNH2) Inhibition (at higher concentrations) Blocks IKr, prolongs cardiac repolarization; IC50 ~40 µmol/l. nih.govresearchgate.net
NMDA Receptors Non-competitive Antagonism Contributes to analgesic effects. pharmgkb.orgmedsafe.govt.nz
α3β4 Nicotinic Acetylcholine Receptors Non-competitive Antagonism Potent blockade of ganglionic nAChRs. wikipedia.orgwikipedia.org
Serotonin Transporter Reuptake Inhibition Weak inhibition contributes to analgesia. wikipedia.orgnih.gov
Neuroendocrine Modulation

Propoxyphene, as an opioid agonist, exerts modulatory effects on the neuroendocrine system. drugbank.comt3db.ca Its interaction with opioid receptors leads to the inhibition of the release of several key hormones. drugbank.comt3db.canih.gov

Specifically, the binding of propoxyphene to opioid receptors, which are coupled with G-protein receptors, triggers a cascade of intracellular events. drugbank.comnih.gov This leads to an inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP). drugbank.comhmdb.ca The reduction in cAMP levels is a key mechanism through which opioids, including propoxyphene, inhibit the release of various neurotransmitters and hormones. drugbank.comnih.gov

Research indicates that opioids like propoxyphene can inhibit the release of:

Vasopressin: This hormone is involved in regulating water balance and blood pressure. drugbank.comt3db.canih.govnih.gov Opioids can decrease its release. drugs.com

Somatostatin: A hormone that inhibits the release of several other hormones, including growth hormone and insulin (B600854). drugbank.comt3db.canih.govnih.gov

Insulin: A critical hormone in glucose metabolism. drugbank.comt3db.canih.govnih.gov Some drugs with similar mechanisms may increase the blood-glucose-lowering effect of insulin. mdedge.com

Glucagon (B607659): A hormone that raises blood glucose levels. drugbank.comt3db.canih.govnih.gov The body's production of glucagon can increase when less insulin is produced. moh.gov.sa

Calcium Channel Blockade (N-type voltage-operated calcium channels)

Propoxyphene's pharmacological activity extends to the modulation of ion channels, specifically N-type voltage-operated calcium channels. drugbank.comt3db.canih.govnih.gov The closure of these channels is a consequence of opioid receptor activation, particularly through the OP2 (delta) receptor. drugbank.comt3db.canih.gov This action contributes to a reduction in neuronal excitability by preventing the influx of calcium, which is a critical step in neurotransmitter release. drugbank.comnih.gov

Studies have suggested that propoxyphene, in contrast to morphine, blocks calcium channels in a manner similar to verapamil (B1683045). nih.govpurdue.edu This blockade of calcium channels is thought to contribute to some of the pharmacological and toxicological differences observed between various opioids. nih.govpurdue.edu The inhibition of N-type calcium channels, along with the opening of calcium-dependent inwardly rectifying potassium channels, leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. drugbank.comt3db.canih.govnih.gov

Pharmacological Activity of Major Metabolites

Propoxyphene is primarily metabolized in the liver via N-demethylation, a process mediated by the cytochrome P450 enzyme CYP3A4, into its major metabolite, norpropoxyphene. drugbank.comfda.gov Further metabolism leads to the formation of other metabolites, including cyclic dinorpropoxyphene. lin-zhi.commedicacorp.com

Norpropoxyphene: Comparative Potency and Specific Receptor Interactions

Analgesic Potency: Norpropoxyphene possesses weaker analgesic and central nervous system depressant effects compared to propoxyphene. medicacorp.comwikipedia.orgnih.govhres.ca

Local Anesthetic Effect: A notable characteristic of norpropoxyphene is its potent local anesthetic effect, which is attributed to the blockade of sodium channels. fda.govnih.govhres.cadrugs.com In vitro studies have shown norpropoxyphene to be approximately twice as potent as propoxyphene in inhibiting sodium channels. fda.govdrugs.comfda.gov

Cardiac Ion Channel Inhibition: Both propoxyphene and norpropoxyphene inhibit the voltage-gated potassium current carried by cardiac hERG channels with roughly equal potency. fda.govdrugs.comfda.gov This action is a significant factor in the cardiotoxicity associated with propoxyphene.

Physical Dependence Liability: Studies in mice suggest that norpropoxyphene has a lower liability for producing physical dependence compared to propoxyphene. nih.gov

Comparative Potency of Propoxyphene and Norpropoxyphene
Pharmacological EffectNorpropoxyphene Potency vs. PropoxypheneReference
Analgesic EffectLess Potent wikipedia.orgnih.govhres.ca
Sodium Channel Inhibition (Local Anesthetic Effect)~2-fold More Potent fda.govdrugs.comfda.gov
hERG Potassium Channel InhibitionApproximately Equal fda.govdrugs.comfda.gov

Cyclic Dinorpropoxyphene: Detection and Potential Pharmacological Relevance

Cyclic dinorpropoxyphene is another metabolite formed from the further demethylation and dehydration of norpropoxyphene. lin-zhi.commedicacorp.com Its detection in biological samples can be an indicator of chronic propoxyphene use. researchgate.net

Pharmacokinetics and Biotransformation of Propoxyphene Napsylate

Absorption Dynamics

The absorption of propoxyphene napsylate is characterized by its rate, extent, and influencing factors such as the salt form and gastrointestinal environment.

This compound is absorbed from the gastrointestinal tract, with peak plasma concentrations of the parent drug being reached between 2 to 2.5 hours after oral administration. fda.govnih.gov The napsylate salt is absorbed more slowly than the hydrochloride salt, a difference attributed to its lower solubility. unboundmedicine.comhres.ca This slower absorption of the napsylate form results in a lower peak plasma concentration. wikipedia.org

Repeated dosing every 6 hours leads to an accumulation of propoxyphene in the plasma, reaching a stable plateau after about the ninth dose, which is around 48 hours. fda.govnih.govfda.gov The half-life of propoxyphene is estimated to be between 6 to 12 hours, while its major metabolite, norpropoxyphene (B1213060), has a much longer half-life of 30 to 36 hours. fda.govnih.govfda.gov

Propoxyphene undergoes extensive first-pass metabolism, a process where the concentration of the drug is significantly reduced before it reaches systemic circulation. nih.govfda.govnih.gov This metabolism occurs in both the intestinal wall and the liver. nih.govfda.govnih.gov The primary metabolic pathway is N-demethylation, which is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, converting propoxyphene to norpropoxyphene. nih.govfda.govdrugbank.com Other minor metabolic routes include ring hydroxylation and glucuronide formation. nih.govfda.gov

Due to this extensive first-pass effect, only a fraction of the absorbed dose, estimated to be between 30% and 70%, reaches the general circulation in its unmetabolized form. nih.gov Studies in patients with liver cirrhosis have shown considerably higher plasma concentrations of propoxyphene and lower concentrations of norpropoxyphene, which is attributed to a decreased first-pass metabolism in these individuals. fda.govnih.govfda.gov The ratio of the area under the curve (AUC) of norpropoxyphene to propoxyphene is significantly lower in patients with cirrhosis compared to controls, highlighting the liver's critical role in its metabolism. fda.govnih.govnih.gov

Conversely, an increased volume of ingested fluid has been found to decrease the bioavailability of propoxyphene. nih.gov Certain substances can also significantly interact with propoxyphene's metabolism. For example, grapefruit juice, a known inhibitor of CYP3A4, can lead to enhanced plasma levels of propoxyphene. fda.govfda.govmedindia.net Similarly, co-administration with ethanol (B145695) has been shown to enhance the bioavailability of propoxyphene by about 25%, likely by reducing its first-pass metabolism. nih.gov

Distribution Profile

Once absorbed, propoxyphene distributes throughout the body and binds to plasma proteins.

Propoxyphene exhibits a large volume of distribution, estimated at 16 L/kg, which indicates extensive distribution into body tissues. fda.govnih.govfda.gov The drug is widely distributed throughout the body. unboundmedicine.com Propoxyphene and its primary metabolite, norpropoxyphene, are also excreted in human milk. fda.govfda.gov Studies suggest that an exclusively breastfed infant receives approximately 2% of the maternal weight-adjusted dose. fda.govfda.gov

Propoxyphene is significantly bound to proteins in the plasma, with approximately 80% of the drug being bound. fda.govnih.govfda.gov The binding of propoxyphene to plasma proteins can be variable. fda.govnih.gov In cases of acute intoxication, the percentage of the drug bound to plasma proteins may range from 20% to 50%. fda.govnih.govfda.gov

Pharmacokinetic Data Summary

ParameterValueSource(s)
Time to Peak Plasma Concentration (Tmax) 2 to 2.5 hours fda.gov, fda.gov, nih.gov
Half-life (Propoxyphene) 6 to 12 hours fda.gov, fda.gov, nih.gov
Half-life (Norpropoxyphene) 30 to 36 hours fda.gov, fda.gov, nih.gov
Volume of Distribution (Vd) 16 L/kg fda.gov, fda.gov, nih.gov
Plasma Protein Binding ~80% fda.gov, fda.gov, nih.gov

Metabolic Pathways and Enzyme Kinetics

The metabolism of propoxyphene is a complex process primarily occurring in the liver and intestines, involving several key enzymatic pathways. fda.govfda.gov This biotransformation is crucial as it dictates the duration and intensity of the drug's effects and the formation of its principal metabolite, norpropoxyphene.

Cytochrome P450-Mediated N-Demethylation to Norpropoxyphene (CYP3A4, CYP3A5)

The primary metabolic route for propoxyphene is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govfda.govdrugbank.comnih.govnih.gov This process leads to the formation of norpropoxyphene, the major metabolite of propoxyphene. fda.govfda.govpharmgkb.orgpharmgkb.org The involvement of CYP3A5 in this metabolic step has also been identified. pharmgkb.orgpharmgkb.org In a study involving healthy Chinese subjects, a genetic variation in the CYP3A5 gene (CYP3A5*3 allele) was linked to higher plasma concentrations and reduced clearance of dextropropoxyphene. pharmgkb.orgpharmgkb.org

The significant role of CYP3A4 is underscored by the potential for drug-drug interactions. fda.govfda.gov Co-administration of propoxyphene with potent inhibitors of CYP3A4, such as certain antiviral drugs (e.g., ritonavir, nelfinavir), macrolide antibiotics (e.g., clarithromycin, erythromycin), and azole antifungals (e.g., ketoconazole, itraconazole), can lead to increased plasma levels of propoxyphene. fda.govfda.gov Conversely, drugs that induce CYP3A4 activity, like rifampin, can decrease the effectiveness of propoxyphene by enhancing its metabolism to norpropoxyphene. fda.govfda.gov

Stereoisomer-Specific Metabolism (dextropropoxyphene vs. levopropoxyphene)

Propoxyphene exists as different stereoisomers, with dextropropoxyphene being the enantiomer responsible for the analgesic effects. drugbank.comnih.govwikipedia.orgntu.edu.sgnih.gov Levopropoxyphene (B1675174), on the other hand, possesses antitussive (cough suppressant) properties. nih.govntu.edu.sgnih.govnih.gov

The metabolism of these stereoisomers can also exhibit specificity. While both dextropropoxyphene and levopropoxyphene are metabolized to norpropoxyphene, the rates and potentially the enzymes involved may differ. nih.gov The primary analgesic activity is attributed to dextropropoxyphene's action as a weak agonist at opioid receptors. drugbank.com

Formation of Other Metabolites

Besides N-demethylation to norpropoxyphene, propoxyphene undergoes other minor metabolic transformations. fda.govfda.govnih.gov These include ring hydroxylation and the formation of glucuronide conjugates. fda.govfda.govnih.gov Further metabolism can lead to the creation of other minor metabolites, such as di-N-demethylated and cyclized oxazine (B8389632) metabolites, which have been found to have weak or no analgesic activity. nih.gov

Elimination and Excretion Kinetics

The elimination of propoxyphene and its metabolites from the body primarily occurs through the kidneys.

Renal Excretion of Propoxyphene and Metabolites

Following its extensive metabolism, the byproducts of propoxyphene are excreted in the urine. fda.govfda.govdrugbank.comnih.gov Within a 48-hour period, approximately 20-25% of an administered dose of propoxyphene is found in the urine, predominantly as free and conjugated norpropoxyphene. fda.govfda.govdrugbank.comnih.gov The renal clearance rate for propoxyphene itself is approximately 2.6 L/min. fda.govfda.govnih.gov It is important to note that patients with impaired renal function may experience higher plasma concentrations and delayed elimination of propoxyphene and its metabolites. fda.govfda.govunboundmedicine.com Dialysis is not an effective method for removing significant amounts of propoxyphene from the body. fda.gov

The half-life of propoxyphene is estimated to be between 6 and 12 hours, while its major metabolite, norpropoxyphene, has a much longer half-life of 30 to 36 hours. fda.govnih.govfda.govhres.ca This longer half-life of norpropoxyphene can lead to its accumulation in the body with repeated dosing. pharmgkb.orgpharmgkb.org

Biliary Excretion Contributions

The metabolism of propoxyphene is influenced by extrahepatic transformation, likely occurring in the gut, which affects the portion of the drug eliminated through bile. nih.govnih.gov Studies in rats have shown that the biliary excretion of a labeled form of d-propoxyphene was greater after intravenous or intraduodenal administration compared to intraperitoneal administration. nih.govnih.govpharmacompass.com This suggests that a transformation process in the gut, while not preventing the drug from reaching systemic circulation, increases its elimination via bile and decreases the amount that undergoes demethylation to its major metabolite, norpropoxyphene. nih.gov Demethylation primarily occurs in the liver, as evidenced by the near-total cessation of this process in hepatectomized rats and the fact that liver microsomes, but not intestinal microsomes, can demethylate d-propoxyphene. nih.gov Therefore, the initial transformation of propoxyphene in the gut after oral administration appears to alter its subsequent hepatic metabolism and enhance biliary excretion. nih.gov Propoxyphene may also cause spasm of the sphincter of Oddi, which should be considered in patients with biliary tract disease. fda.govfda.gov

Half-life and Clearance Rate Determinants

Propoxyphene has a reported half-life ranging from 6 to 12 hours. fda.govnih.govrxlist.comnih.govdrugs.com Its major metabolite, norpropoxyphene, has a significantly longer half-life of 30 to 36 hours. fda.govnih.govrxlist.comnih.govdrugs.com Repeated oral doses of propoxyphene lead to increasing plasma concentrations, reaching a plateau after the ninth dose at approximately 48 hours. nih.govrxlist.comnih.govdrugs.com

The clearance of propoxyphene is primarily driven by extensive first-pass metabolism in the intestine and liver. fda.govdrugs.com The main metabolic pathway is N-demethylation to norpropoxyphene, a process mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govdrugs.comnih.gov Minor metabolic pathways include ring hydroxylation and glucuronide formation. fda.govdrugs.comnih.gov Ultimately, about 20% to 25% of the administered dose is excreted in the urine within 48 hours, mostly as free or conjugated norpropoxyphene. fda.govnih.govnih.gov The renal clearance rate of propoxyphene is 2.6 L/min. fda.govnih.govnih.gov

Several factors can influence the half-life and clearance of propoxyphene. Since metabolism is heavily reliant on CYP3A4, co-administration with strong inhibitors of this enzyme (e.g., ritonavir, ketoconazole, grapefruit juice) can decrease clearance and increase propoxyphene plasma levels. fda.govnih.gov Conversely, strong CYP3A4 inducers like rifampin may enhance the metabolism to norpropoxyphene. fda.gov Propoxyphene itself is also believed to inhibit CYP3A4 and CYP2D6, potentially affecting the clearance of other drugs metabolized by these enzymes. fda.govdrugs.com

Table 1: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene

Parameter Propoxyphene Norpropoxyphene
Half-life 6 to 12 hours fda.govnih.govrxlist.comnih.govdrugs.com 30 to 36 hours fda.govnih.govrxlist.comnih.govdrugs.com
Time to Peak Plasma Concentration 2 to 2.5 hours fda.govnih.govdrugs.com Not specified
Renal Clearance Rate 2.6 L/min fda.govnih.govnih.gov Not specified
Protein Binding ~80% fda.govfda.gov Not specified
Volume of Distribution 16 L/kg fda.govfda.gov Not specified

Population Pharmacokinetics and Variability

Pharmacogenetic Influences on Metabolism (e.g., CYP3A5*3, CYP2D6 polymorphisms)

The metabolism of propoxyphene is subject to pharmacogenetic variability, primarily related to the cytochrome P450 enzyme system. The major metabolite, norpropoxyphene, is formed through the action of CYP3A4 and CYP3A5. pharmgkb.org

One significant genetic polymorphism affecting propoxyphene metabolism is CYP3A53. A study in healthy Chinese subjects demonstrated that individuals with the CYP3A53 allele had higher plasma concentrations and lower clearance of dextropropoxyphene. pharmgkb.org This suggests that variations in the CYP3A5 gene can lead to altered drug exposure.

The role of CYP2D6 in propoxyphene metabolism is less clear, with some studies suggesting it may be a substrate, while others dispute this. pharmgkb.org However, it is established that propoxyphene can competitively inhibit the action of CYP2D6 on other drugs, which can lead to drug-drug interactions. pharmgkb.org Studies have shown that CYP2D6 polymorphisms had no significant effect on propoxyphene pharmacokinetics. pharmgkb.org Cytochrome P450 2D6 (CYP2D6) is a highly polymorphic gene critical for the metabolism of approximately 20% of commonly used drugs. nih.gov Variations in this gene can significantly influence enzyme function, leading to altered drug responses. nih.govsynlab-sd.com

Impact of Hepatic Impairment on Pharmacokinetic Parameters

Hepatic impairment significantly alters the pharmacokinetics of propoxyphene. rxlist.comufl.edu In patients with cirrhosis, oral administration of propoxyphene resulted in considerably higher plasma concentrations of the parent drug and much lower concentrations of its metabolite, norpropoxyphene, compared to control subjects. fda.govfda.govdrugs.com This is attributed to a decrease in the first-pass metabolism of propoxyphene in these patients. fda.govfda.govrxlist.comdrugs.com

The area under the curve (AUC) ratio of norpropoxyphene to propoxyphene was significantly lower in patients with cirrhosis (0.5 to 0.9) compared to controls (2.5 to 4). fda.govfda.govdrugs.com This indicates a reduced metabolic conversion of propoxyphene to its major metabolite in individuals with liver disease. Consequently, higher plasma concentrations and/or delayed elimination of propoxyphene may occur in cases of impaired hepatic function. fda.govrxlist.com Due to these alterations, caution is advised when using propoxyphene in patients with hepatic impairment. fda.govrxlist.com

Table 2: Effect of Hepatic Impairment on Propoxyphene Pharmacokinetics

Patient Group Propoxyphene Plasma Concentrations Norpropoxyphene Plasma Concentrations AUC Ratio (Norpropoxyphene:Propoxyphene)
Patients with Cirrhosis Considerably higher fda.govfda.govdrugs.com Much lower fda.govfda.govdrugs.com 0.5 to 0.9 fda.govfda.govdrugs.com
Control Subjects Normal Normal 2.5 to 4 fda.govfda.govdrugs.com

Impact of Renal Impairment and Dialysis on Pharmacokinetic Parameters

Renal impairment also affects the pharmacokinetics of propoxyphene, although formal studies in patients with mild, moderate, or severe renal impairment are lacking. fda.govfda.govrxlist.com In anephric patients (those without kidneys), the AUC and maximum plasma concentration (Cmax) of propoxyphene were found to be, on average, 76% and 88% greater, respectively, after oral administration. fda.govfda.govrxlist.comnih.gov This suggests that the absence of renal function leads to a significant increase in systemic exposure to the drug.

Hemodialysis appears to have a minimal effect on the removal of propoxyphene from the body. youtube.comnih.gov Studies have shown that dialysis removes only an insignificant amount, approximately 8%, of an administered dose of propoxyphene. fda.govfda.govrxlist.comnih.gov The accumulation of the toxic metabolite, norpropoxyphene, is a concern in patients with decreased renal function. unboundmedicine.com Given these findings, caution is warranted when using propoxyphene in patients with renal impairment due to the potential for higher plasma concentrations and delayed elimination. fda.govrxlist.com

Pharmacokinetics in Special Populations (e.g., Geriatric Patients)

The pharmacokinetics of propoxyphene are notably different in geriatric patients compared to younger adults. fda.govnih.gov In elderly patients (ages 70-78), oral administration of propoxyphene resulted in significantly longer half-lives for both propoxyphene (13 to 35 hours) and its metabolite, norpropoxyphene (22 to 41 hours). fda.govnih.govnih.gov

Furthermore, the area under the curve (AUC) was, on average, three times higher, and the maximum plasma concentration (Cmax) was about 2.5 times higher in the elderly population when compared to younger individuals (ages 20-28). fda.govnih.govdrugs.comnih.gov After multiple doses of propoxyphene in elderly patients, the Cmax of norpropoxyphene was found to be increased five-fold. fda.govfda.govnih.govnih.gov These changes are likely due to reduced metabolism of propoxyphene in this patient group. fda.govnih.govdrugs.comnih.gov Consequently, longer dosing intervals may need to be considered for geriatric patients. fda.govnih.govdrugs.comnih.gov

Table 3: Pharmacokinetic Changes in Geriatric Patients

Parameter Geriatric Patients (70-78 years) Younger Adults (20-28 years)
Propoxyphene Half-life 13 to 35 hours fda.govnih.govnih.gov 6 to 12 hours fda.gov
Norpropoxyphene Half-life 22 to 41 hours fda.govnih.govnih.gov 30 to 36 hours fda.gov
AUC 3-fold higher fda.govnih.govdrugs.comnih.gov Baseline
Cmax 2.5-fold higher fda.govnih.govdrugs.comnih.gov Baseline
Norpropoxyphene Cmax (multiple doses) 5-fold higher fda.govfda.govnih.govnih.gov Baseline

Inter- and Intra-individual Variability in Pharmacokinetic Profiles

The pharmacokinetic profile of this compound is characterized by notable variability both between different individuals (inter-individual) and within the same person over time (intra-individual). This variability is a significant factor in understanding how the drug is processed in the body.

Substantial inter- and intra-subject variability has been noted in the distribution of propoxyphene in breast milk, for example. nih.gov Individual differences in absorption and biotransformation are thought to be responsible for the considerable variation in plasma propoxyphene levels observed in individuals receiving the same dose. researchgate.net

A key factor contributing to this variability is genetics, specifically variations in the cytochrome P450 (CYP) enzyme system. msdmanuals.comakleg.gov Propoxyphene is primarily metabolized in the liver by the CYP3A4 isoenzyme. fda.govpharmgkb.org Therefore, interactions can occur when propoxyphene is taken with other drugs that affect CYP3A4 activity. fda.gov Strong inhibitors of CYP3A4 can lead to increased plasma levels of propoxyphene, while strong inducers can enhance the levels of its metabolite, norpropoxyphene. fda.govfda.gov Propoxyphene itself is also believed to inhibit CYP3A4 and CYP2D6 enzymes. fda.gov While some research suggests propoxyphene may be a substrate for CYP2D6, this is a point of contention. pharmgkb.org A study in healthy Chinese subjects indicated that a specific genetic variation in the CYP3A5 enzyme (CYP3A5*3) was linked to higher plasma concentrations and lower clearance of dextropropoxyphene, whereas CYP2D6 polymorphisms had no effect. pharmgkb.orgpharmgkb.org

Physiological factors also play a role in this variability. In elderly individuals (70-78 years), the peak plasma concentration (Cmax) of the metabolite norpropoxyphene was found to be increased five-fold after multiple oral doses. fda.gov This is attributed to reduced metabolism in this age group, which can also lead to a higher area under the curve (AUC) and Cmax for propoxyphene compared to younger individuals. fda.gov

Liver and kidney function are also significant. In patients with cirrhosis, plasma concentrations of propoxyphene were considerably higher, and norpropoxyphene concentrations were much lower than in control subjects, likely due to decreased first-pass metabolism. fda.gov In individuals without kidney function (anephric patients), the AUC and Cmax for propoxyphene were, on average, 76% and 88% greater, respectively. fda.gov

Bioequivalence and Formulation Effects on Pharmacokinetics

The formulation of a drug product plays a critical role in its pharmacokinetic properties. Different formulations of this compound, such as tablets, suspensions, and Pulvules (a brand of capsule), have been studied to assess their bioequivalence.

Comparative Pharmacokinetics of this compound Formulations (e.g., tablets, suspensions, Pulvules)

The table below illustrates pharmacokinetic data from a study comparing two different 100 mg this compound tablet formulations.

ParameterFormulation A (Mean ± SD)Formulation B (Mean ± SD)
Cmax (ng/mL) 56 to 9820.0 to 40.0 (at t=2 hours)
AUC (ng·h/mL) 992 to 1530Not specified
Tmax (h) 2 to 2.52

This table presents a compilation of data from various sources to illustrate the range of pharmacokinetic parameters and is not from a single head-to-head comparative study. fda.govgoogle.combts.gov

Modified-release formulations have also been developed, containing both immediate-release and extended-release components of this compound and acetaminophen (B1664979). google.com These formulations are designed to provide a different release profile compared to standard immediate-release products. google.com

Modeling of Lag Time in Pharmacokinetic Studies

Lag time (t_lag) is a pharmacokinetic parameter that describes the delay between the administration of a drug and the beginning of its absorption. This delay can be influenced by the time it takes for the dosage form to move from the stomach to the small intestine and the time needed for the tablet or capsule to disintegrate and the drug to dissolve.

In the pharmacokinetic analysis of this compound, modeling the lag time is crucial for accurately describing the drug's concentration-time profile. researchgate.net It has been shown that lag time has a significant effect on several key pharmacokinetic parameters. researchgate.net For oral formulations, the lag time can be influenced by the dosage form. For instance, a study of a single 130 mg oral dose of propoxyphene showed that the peak plasma level of the drug occurred at 2 hours. bts.gov Another analysis indicated a short lag time of 0.38 ± 0.11 hours between drug ingestion and the first appearance in the blood. researchgate.net The inclusion of a lag time parameter in pharmacokinetic models allows for a more accurate simulation of the absorption phase, leading to better predictions of Cmax and Tmax.

Pharmacodynamics and Systemic Effects of Propoxyphene Napsylate

Central Nervous System Effects Beyond Analgesia

The influence of propoxyphene napsylate on the CNS is multifaceted, leading to a spectrum of effects ranging from generalized depression to neuronal hyperexcitability and various neurological symptoms. painphysicianjournal.comdrugs.com

Paradoxically, while being a CNS depressant, propoxyphene and its primary metabolite, norpropoxyphene (B1213060), can induce seizures. nih.govjuniperpublishers.com This effect is not primarily mediated by opioid receptors and is not typically reversed by opioid antagonists like naloxone. wikipedia.org The epileptogenic activity is largely attributed to the local anesthetic properties of propoxyphene and norpropoxyphene. wikipedia.orgtapna.org.au Both compounds are potent blockers of voltage-gated sodium channels in neuronal membranes, an action more powerful than that of lidocaine (B1675312). wikipedia.org By blocking these channels, they can disrupt normal nerve impulse propagation, which can lead to neuronal hyperexcitability and the generation of seizure activity. wikipedia.org Seizures are more common in overdose situations where high concentrations of the drug and its metabolite accumulate. juniperpublishers.comuw.edu

Beyond sedation and seizures, propoxyphene use can lead to a range of other neurological manifestations, including dizziness, confusion, hallucinations, and delirium. painphysicianjournal.comdrugs.com These effects are thought to arise from the compound's complex interactions with multiple neurotransmitter systems. In addition to its opioid activity, propoxyphene is also a weak serotonin (B10506) reuptake inhibitor and a noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors. wikipedia.org Alterations in these and other neurotransmitter pathways likely contribute to the mood-altering and perceptual disturbances reported with its use.

Cardiovascular System Effects and Cardiotoxicity

The cardiovascular toxicity of propoxyphene, primarily driven by its metabolite norpropoxyphene, is a major safety concern and a key reason for its market withdrawal in many regions. drugs.comdrugs.comresearchgate.net

Propoxyphene and norpropoxyphene have significant effects on the heart's electrical conduction system, which can be observed on an electrocardiogram (ECG). fda.gov Even at therapeutic doses, the drug can cause a prolongation of the PR interval, a widening of the QRS complex, and a prolongation of the QT interval. drugs.comfda.gov These changes signify delays in atrioventricular conduction, intraventricular conduction, and ventricular repolarization, respectively, and increase the risk for serious abnormal heart rhythms. fda.gov

The cardiotoxic effects of propoxyphene and norpropoxyphene stem from their ability to block critical cardiac ion channels. The widening of the QRS complex is a direct result of the blockade of fast cardiac sodium channels, an effect characteristic of Class Ic antiarrhythmic drugs. wikipedia.orgbrownemblog.com This action slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to slowed conduction through the His-Purkinje system and ventricular muscle. litfl.com

The prolongation of the QT interval is caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. conicet.gov.arnih.gov These channels are responsible for the rapidly activating delayed rectifier potassium current (IKr), which is crucial for the repolarization phase (Phase 3) of the cardiac action potential. nih.govnih.gov By inhibiting this current, norpropoxyphene delays ventricular repolarization, which manifests as a longer QT interval on the ECG. nih.gov This delay increases the risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes. brownemblog.comlitfl.com

The table below details the specific ECG changes and their corresponding mechanistic basis.

ECG ChangeAffected Cardiac ElectrophysiologyUnderlying Molecular Mechanism
PR Interval Prolongation Slowed Atrioventricular (AV) ConductionBlockade of sodium channels in the AV node, delaying the impulse from the atria to the ventricles. fda.gov
QRS Complex Widening Slowed Intraventricular ConductionPotent blockade of fast sodium channels in the His-Purkinje system and ventricular myocardium, slowing ventricular depolarization. wikipedia.orgbrownemblog.comlitfl.com
QT Interval Prolongation Delayed Ventricular RepolarizationBlockade of the rapidly activating delayed rectifier potassium current (IKr) via inhibition of hERG channels. conicet.gov.arnih.govnih.gov

Electrophysiological Changes: Prolongation of PR, QRS, and QT Intervals

Relationship to Sodium Channel Blockade and hERG Channel Inhibition

This compound and its primary metabolite, norpropoxyphene, exert significant effects on cardiac ion channels, which are fundamental to their cardiotoxicity. fda.gov In vitro studies have demonstrated that both propoxyphene and norpropoxyphene inhibit cardiac sodium channels, a mechanism analogous to a local anesthetic effect. fda.govdrugs.com This blockade of the inward sodium current (INa) is considered a key factor in the overdose-related cardiac toxicity of the drug. nih.gov Norpropoxyphene is approximately twice as potent as propoxyphene in this inhibitory action, and propoxyphene itself is about ten times more potent than lidocaine in blocking these channels. fda.govdrugs.com This sodium channel blockade can lead to a widening of the QRS complex on an electrocardiogram (ECG), which is a sign of slowed intraventricular conduction. nih.govdrugs.com

In addition to their effects on sodium channels, both propoxyphene and norpropoxyphene are inhibitors of the human ether-à-go-go-related gene (hERG) potassium channels with nearly equal potency. fda.govdrugs.com These channels are crucial for the repolarization phase of the cardiac action potential, and their inhibition can lead to a prolongation of the QT interval. fda.gov The interaction with hERG channels is complex; at low concentrations (around 5 µmol/L), propoxyphene and norpropoxyphene can facilitate hERG currents, while at higher concentrations (with an IC50 value of approximately 40 µmol/L), they block these currents. nih.govoup.comresearchgate.net This blockade is associated with a dramatic shift in the reversal potential to a more positive value, which is due to a 30-fold increase in sodium permeability. nih.govoup.comresearchgate.net

Furthermore, propoxyphene and norpropoxyphene alter the gating of hERG channels by slowing down their activation and speeding up their deactivation kinetics. nih.govoup.comresearchgate.net Site-directed mutagenesis studies suggest that an interaction with the S631 residue of the hERG channel is involved in the drug-induced disruption of potassium selectivity. nih.govoup.comresearchgate.net

Arrhythmogenic Potential and Risk of Sudden Cardiac Death

The combined effects of sodium channel blockade and hERG channel inhibition give propoxyphene a significant arrhythmogenic potential. drugs.comresearchgate.net The widening of the QRS complex and prolongation of the QT interval are ECG markers that indicate an increased risk for serious ventricular arrhythmias. fda.govlevinsimes.com These electrophysiological changes can disrupt the normal heart rhythm and lead to conditions such as heart block and other arrhythmias, which have been frequently reported in cases of propoxyphene overdose. drugs.com

The concern over propoxyphene's cardiotoxicity, including its potential to cause fatal arrhythmias, was a major factor in its withdrawal from the market in several countries. fda.govwikipedia.org While some studies have not found a significantly increased risk of sudden cardiac death among users at therapeutic doses compared to non-users or users of other opioids like hydrocodone, the risk in overdose situations is well-documented. nih.gov The rapid onset of death in many overdose cases suggests a cardiovascular mechanism, with ECG abnormalities such as widened QRS complexes and various ventricular arrhythmias being common findings. nih.gov

Naloxone-Insensitive Cardiotoxicity: Molecular and Cellular Basis

A critical aspect of propoxyphene's cardiotoxicity is that it is not reversible by the opioid antagonist naloxone. nih.govoup.comresearchgate.net This indicates that the cardiotoxic effects are not mediated by opioid receptors but are a result of the drug's direct actions on cardiac ion channels. oup.com The accumulation of norpropoxyphene, a major metabolite with a long half-life of 30 to 36 hours, in cardiac tissue is a key contributor to this naloxone-insensitive cardiotoxicity. drugs.comoup.comwikipedia.org

The molecular basis for this toxicity lies in the direct interaction of propoxyphene and norpropoxyphene with voltage-gated sodium and potassium channels in the heart. oup.comwikipedia.org The blockade of these channels disrupts the normal electrical activity of cardiac myocytes, leading to conduction abnormalities and arrhythmias that are independent of the opioid signaling pathway. oup.compharmgkb.org

Respiratory System Effects

Mechanisms of Respiratory Depression and Insufficiency

As an opioid, propoxyphene can cause respiratory depression, a characteristic effect of this class of drugs. fda.govfda.gov The primary mechanism of opioid-induced respiratory depression (OIRD) is the depression of the neural respiratory drive in the brainstem. bohrium.comnih.gov Opioids act on μ-opioid receptors located in key respiratory centers, such as the preBötzinger complex in the ventrolateral medulla, which is responsible for generating the inspiratory rhythm. bohrium.comnih.gov By activating these receptors, opioids can decrease the ventilatory rate and/or tidal volume, leading to hypercapnia (retained CO2) and hypoxia. fda.govtandfonline.com

The accumulation of norpropoxyphene can also contribute to respiratory insufficiency. pharmgkb.orgpharmgkb.org In cases of overdose, respiratory depression is a prominent feature, often presenting as slow and shallow breathing, which can progress to apnea. fda.gov This respiratory depression, combined with a decreased level of consciousness, can lead to ventilatory insufficiency. bohrium.comnih.gov

Association with Pulmonary Edema

Propoxyphene intoxication has been associated with the development of pulmonary edema. nih.govnih.gov This is often a non-cardiogenic pulmonary edema (NCPE), meaning it is not caused by heart failure. ems1.com In the context of an overdose, as cardiac performance deteriorates and circulatory collapse ensues, pulmonary edema can develop. fda.gov The initial presentation may include normal blood pressure and heart rate, but as respiratory depression worsens, these vital signs can decline, leading to circulatory failure and pulmonary edema. fda.gov

The phenomenon of opioid-related NCPE is thought to occur in a percentage of opioid overdoses and can present with dyspnea, pink, frothy secretions, and hypoxia, even after the reversal of respiratory depression with naloxone. ems1.com If not managed effectively, this can progress to complete hypoxic respiratory failure. ems1.com

Interactive Data Tables

Effects of Propoxyphene and Norpropoxyphene on Cardiac Ion Channels

CompoundTarget ChannelEffectPotencyReference
PropoxypheneSodium Channels (INa)Inhibition~10x more potent than lidocaine fda.govdrugs.com
NorpropoxypheneSodium Channels (INa)Inhibition~2x more potent than propoxyphene fda.govdrugs.com
PropoxyphenehERG Potassium ChannelsInhibition (at high concentrations)IC50 ~40 µmol/L nih.govoup.comresearchgate.net
NorpropoxyphenehERG Potassium ChannelsInhibition (at high concentrations)IC50 ~40 µmol/L nih.govoup.comresearchgate.net
PropoxyphenehERG Potassium ChannelsFacilitation (at low concentrations)at ~5 µmol/L nih.govoup.comresearchgate.net
NorpropoxyphenehERG Potassium ChannelsFacilitation (at low concentrations)at ~5 µmol/L nih.govoup.comresearchgate.net

Cardiovascular and Respiratory Effects of Propoxyphene

SystemEffectMechanismClinical ManifestationReference
CardiovascularMyocardial Contractile DepressionDirect negative inotropic effectHypotension, reduced cardiac output oup.comastm.orgnih.gov
CardiovascularArrhythmogenesisSodium and hERG channel blockadeWidened QRS, prolonged QT, heart block drugs.comfda.govlevinsimes.com
RespiratoryRespiratory DepressionNeural depression of respiratory drive via μ-opioid receptorsDecreased respiratory rate and tidal volume, hypoxia fda.govbohrium.comnih.gov
RespiratoryPulmonary EdemaDeterioration of cardiac performance, non-cardiogenic mechanismsDyspnea, frothy secretions, hypoxia fda.govnih.govems1.com

Gastrointestinal System Effects (excluding motility-specific indications)

As an opioid agonist, this compound can induce various effects on the gastrointestinal system. The most commonly reported of these are nausea, vomiting, abdominal pain, and constipation. hres.canih.govnih.gov These effects are primarily due to the stimulation of mu-opioid receptors in the gastrointestinal tract, which can decrease gut motility and increase smooth muscle tone. While not a direct indication for treating motility-specific disorders, its impact on gut function is a notable aspect of its pharmacodynamic profile. In cases of overdose, gastrointestinal effects are among the observed symptoms. wikipedia.org Liver dysfunction, including abnormal liver function tests and, in rare instances, reversible jaundice, has been associated with propoxyphene therapy. nih.govfda.gov

Other Systemic Manifestations

This compound has been identified as a drug that can cause balance disorders. wikipedia.orgniper.ac.inniper.ac.in Dizziness is a frequently reported side effect. hres.caoup.com This can subsequently affect gait and other functional activities, leading to an increased risk of falls. wikipedia.orgmhmedical.com The sensation of dizziness and lightheadedness can contribute to a general feeling of weakness. nih.govnih.gov

Interactive Data Table: Gastrointestinal and Balance-Related Effects of this compound

Systemic EffectSpecific ManifestationFrequency/SeverityAssociated Symptoms
Gastrointestinal NauseaFrequently reported hres.canih.govfda.govVomiting, Abdominal Pain
VomitingFrequently reported hres.canih.govfda.govNausea, Abdominal Pain
Abdominal PainReported hres.canih.govnih.govNausea, Vomiting, Constipation
ConstipationReported hres.cawikipedia.orgnih.gov-
Liver DysfunctionAssociated with therapy nih.govfda.govAbnormal liver function tests, Jaundice (rare)
Balance Balance DisorderPossible wikipedia.orgniper.ac.inniper.ac.inDizziness, Risk of falls
DizzinessFrequently reported hres.caoup.commhmedical.comLightheadedness, Weakness

Drug Drug Interactions Involving Propoxyphene Napsylate

Pharmacokinetic Interactions

The metabolism of propoxyphene is a key determinant of its potential for pharmacokinetic drug interactions. The primary pathway for propoxyphene metabolism is through the cytochrome P450 (CYP) enzyme system in the liver, specifically involving the CYP3A4 isoenzyme. fda.govnih.govnih.gov

Inhibition and Induction of Cytochrome P450 Enzymes by Propoxyphene Napsylate and Metabolites

Propoxyphene and its major metabolite, norpropoxyphene (B1213060), are not only substrates but also inhibitors of certain CYP450 enzymes. fda.govpharmgkb.org Propoxyphene is known to possess inhibitory properties against CYP3A4 and CYP2D6. fda.govnih.gov This inhibition can lead to increased plasma concentrations of other drugs that are metabolized by these enzymes, potentially heightening their pharmacological effects and risk of adverse reactions. fda.gov

The induction of CYP450 enzymes by propoxyphene is less well-characterized. However, the potential for interactions with CYP inducers exists, primarily affecting the metabolism of propoxyphene itself.

Interactions with Strong CYP3A4 Inhibitors (e.g., ritonavir, ketoconazole, amiodarone)

Co-administration of this compound with strong inhibitors of CYP3A4 can lead to a significant increase in propoxyphene plasma concentrations. fda.govnih.govnih.gov This is due to the inhibition of its primary metabolic pathway. The elevated levels of propoxyphene can enhance its pharmacological effects, but also increase the risk of toxicity, including serious adverse events. nih.govnih.gov Patients receiving propoxyphene concurrently with a strong CYP3A4 inhibitor should be closely monitored for an extended period, and dosage adjustments may be necessary. nih.govnih.gov

Examples of strong CYP3A4 inhibitors include:

Antifungals: Ketoconazole, itraconazole (B105839) fda.govnih.gov

Protease Inhibitors: Ritonavir, nelfinavir, amprenavir, fosamprenavir (B192916) fda.govnih.gov

Macrolide Antibiotics: Clarithromycin, erythromycin, troleandomycin (B1681591) fda.govnih.gov

Cardiovascular Drugs: Amiodarone, diltiazem, verapamil (B1683045) fda.govnih.gov

Other: Nefazodone, aprepitant, grapefruit juice fda.govnih.gov

Table 1: Impact of Strong CYP3A4 Inhibitors on Propoxyphene

Interacting Drug Class Example Inhibitors Potential Clinical Consequence
Azole Antifungals Ketoconazole, Itraconazole Increased propoxyphene levels, potential for toxicity
Protease Inhibitors Ritonavir, Nelfinavir Increased propoxyphene levels, potential for toxicity
Macrolide Antibiotics Clarithromycin, Erythromycin Increased propoxyphene levels, potential for toxicity
Cardiovascular Agents Amiodarone, Diltiazem Increased propoxyphene levels, potential for toxicity

Interactions with Strong CYP3A4 Inducers (e.g., rifampin)

Conversely, the co-administration of this compound with strong inducers of CYP3A4 can lead to a decrease in the plasma concentration of the parent drug and an increase in the concentration of its metabolite, norpropoxyphene. fda.govnih.govnih.gov This occurs because CYP3A4 inducers enhance the metabolic activity of the enzyme, leading to a more rapid breakdown of propoxyphene. fda.gov The reduced levels of propoxyphene may result in decreased analgesic efficacy. nih.govfda.gov

A notable example of a strong CYP3A4 inducer is rifampin. fda.govnih.gov Other inducers include carbamazepine (B1668303) and phenytoin. unboundmedicine.comunboundmedicine.com

Table 2: Impact of Strong CYP3A4 Inducers on Propoxyphene

Interacting Drug Potential Clinical Consequence
Rifampin Decreased propoxyphene efficacy, increased norpropoxyphene levels
Carbamazepine Decreased propoxyphene efficacy, increased norpropoxyphene levels
Phenytoin Decreased propoxyphene efficacy, increased norpropoxyphene levels

Competitive Inhibition of CYP2D6 on Other Drugs

Propoxyphene is also recognized as a competitive inhibitor of the CYP2D6 enzyme. pharmgkb.orgmedsafe.govt.nz This means that it can compete with other drugs that are substrates for this enzyme, leading to a decrease in their metabolism and a subsequent increase in their plasma concentrations. fda.gov This can be clinically significant for drugs with a narrow therapeutic index that are primarily metabolized by CYP2D6. In vitro studies using human liver microsomes have demonstrated that dextropropoxyphene inhibits the CYP2D6-mediated metabolism of dextromethorphan (B48470) and desipramine. medsafe.govt.nz

Alterations in Plasma Levels of Concomitantly Administered Medications

The inhibitory effects of propoxyphene on CYP3A4 and CYP2D6 can lead to clinically significant alterations in the plasma levels of various co-administered medications. fda.gov For instance, severe neurological signs, including coma, have been reported with the concurrent use of carbamazepine, a drug metabolized by CYP3A4. fda.govnih.gov An increased risk of bleeding has also been observed when warfarin-like agents are taken with propoxyphene, although the exact mechanism of this interaction is not fully understood. fda.govfda.gov

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the additive or synergistic effects of drugs at their respective sites of action. This compound, as a central nervous system (CNS) depressant, can have its effects potentiated when taken with other CNS depressant medications. nih.gov

The concurrent use of propoxyphene with other narcotic analgesics, general anesthetics, phenothiazines, tranquilizers, sedative-hypnotics, or other CNS depressants (including alcohol) can lead to additive CNS depression. fda.govnih.gov These interactive effects may result in respiratory depression, hypotension, profound sedation, or even coma, particularly if the usual dosages of the combined drugs are not adjusted. fda.govnih.gov Therefore, when such combined therapy is necessary, a reduction in the dose of one or both agents is recommended. nih.gov

The interaction between dextropropoxyphene and ethanol (B145695) may also have a pharmacokinetic component, as acute ethanol ingestion has been shown to increase the bioavailability of a single oral dose of dextropropoxyphene by an average of 25% in healthy volunteers. medsafe.govt.nz However, the additive respiratory depressant effects of both substances are a primary concern. medsafe.govt.nz

Additive Central Nervous System Depressant Effects with Other CNS Depressants (e.g., alcohol, sedatives, tranquilizers, antidepressants, muscle relaxants)

The co-administration of this compound with other CNS depressants can lead to profound additive effects, significantly increasing the risk of adverse outcomes. drugbank.comwikipedia.orgmedicinenet.com The CNS-depressant effect of propoxyphene is additive with that of other substances that slow brain activity. pharmgkb.orgnih.gov

Concurrent use of propoxyphene with agents such as alcohol, sedatives, tranquilizers, antidepressants, and muscle relaxants can result in enhanced CNS depression. medscape.comfda.gov This potentiation can manifest as severe drowsiness, dizziness, confusion, and impaired cognitive and motor skills. medscape.comfda.gov More critically, these combinations can lead to life-threatening respiratory depression, hypotension, profound sedation, or coma. medicinenet.comnih.govfda.gov Fatalities have been reported, often within the first hour of overdose, particularly when propoxyphene is combined with alcohol or other CNS depressants. fda.gov

Many propoxyphene-related deaths have occurred in individuals with a history of emotional disturbances or suicidal ideation who were also taking sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.govfda.gov Therefore, extreme caution is warranted when considering the use of this compound in patients receiving any other CNS depressant medications.

Table 1: Interactions of this compound with CNS Depressants

Interacting Drug ClassPotential Clinical Outcome
AlcoholAdditive CNS depression, increased risk of fatal overdose. fda.gov
Sedatives/HypnoticsEnhanced sedation, respiratory depression, coma. medicinenet.comnih.gov
Tranquilizers (Phenothiazines)Additive CNS depression, hypotension. medicinenet.comfda.gov
AntidepressantsIncreased CNS depressant effects. nih.govmedscape.com
Muscle RelaxantsAdditive depressant effects. medscape.comfda.gov

Interactions Leading to Enhanced Toxicity (e.g., carbamazepine, orphenadrine (B1219630), amphetamine)

This compound can interact with certain medications, leading to an increase in their toxicity through various mechanisms.

Carbamazepine: A significant and potentially severe interaction occurs between propoxyphene and carbamazepine. pharmgkb.orgnih.gov Propoxyphene inhibits the metabolism of carbamazepine, which is primarily metabolized by the CYP3A4 enzyme. medicinenet.compharmgkb.org This inhibition leads to a marked increase in carbamazepine plasma concentrations, with reports of levels increasing up to sixfold. pharmgkb.orgnih.gov The elevated levels of carbamazepine can result in toxicity, manifesting as severe neurologic signs such as dizziness, ataxia, drowsiness, and in some cases, coma. medicinenet.compharmgkb.orgnih.gov This interaction underscores the critical role of CYP3A4 in the metabolism of carbamazepine and the potent inhibitory effect of propoxyphene. pharmgkb.orgpharmgkb.org

Orphenadrine: The concomitant use of propoxyphene and orphenadrine has been associated with adverse CNS effects. mims.com Reports indicate that this combination can lead to anxiety, mental confusion, and tremors. medscape.commims.comhres.ca The exact mechanism is not fully elucidated but is thought to be an additive effect of the two drugs. medscape.comhres.ca

Amphetamine: The interaction between propoxyphene and amphetamine is complex and can lead to enhanced toxicity. While one source suggests that amphetamine may increase the analgesic activities of dextropropoxyphene, other evidence points to a dangerous interaction, particularly in overdose situations. drugbank.com The use of analeptic drugs like amphetamine to counteract propoxyphene overdose is not recommended as it may precipitate convulsions. nih.govhres.carxlist.com In the event of a propoxyphene overdose, the presence of amphetamine can intensify CNS stimulation and potentially lead to fatal convulsive seizures. wikipedia.org

Table 2: Interactions of this compound Leading to Enhanced Toxicity

Interacting DrugMechanism/EffectClinical Manifestation
Carbamazepine Inhibition of CYP3A4-mediated metabolism of carbamazepine. medicinenet.compharmgkb.orgIncreased carbamazepine plasma levels, leading to neurologic toxicity (e.g., dizziness, ataxia, coma). pharmgkb.orgnih.govnih.gov
Orphenadrine Likely an additive effect. medscape.comhres.caAnxiety, confusion, tremors. medscape.commims.comhres.ca
Amphetamine Increased CNS stimulation, particularly in overdose. wikipedia.orgIncreased risk of fatal convulsions. wikipedia.orghres.ca

Modulation of Analgesic or Other Pharmacological Effects of Co-administered Agents

This compound can influence the effects of other medications by altering their metabolism or by contributing additive or synergistic pharmacologic effects.

Propoxyphene itself is considered a weak opioid analgesic, and its efficacy has been found in some studies to be comparable to that of acetaminophen (B1664979) alone. nih.govresearchgate.net However, the combination of propoxyphene and acetaminophen is intended to produce greater analgesia than either agent used alone. nih.gov One study on postsurgical pain found that both propoxyphene alone and in combination with acetaminophen were significantly superior to placebo and acetaminophen alone in terms of peak and total analgesic effects, as well as duration of analgesia. nih.gov This suggests a potential for propoxyphene to modulate and enhance the analgesic effect of other agents.

Furthermore, propoxyphene possesses inhibitory properties on cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. medicinenet.comnih.govfda.gov By inhibiting these crucial metabolic pathways, propoxyphene can slow the metabolism of other drugs that are substrates for these enzymes. pharmgkb.orgnih.gov This can lead to higher plasma concentrations of the co-administered drug, potentially resulting in increased pharmacological effects or a greater incidence of adverse effects. medicinenet.comnih.gov For instance, this mechanism is responsible for the increased toxicity seen with carbamazepine. medicinenet.com The inhibition of CYP2D6 can affect the metabolism of various drugs, including certain antidepressants and antiarrhythmics. drugbank.com

Clinical Toxicology and Risk Assessment of Propoxyphene Napsylate

Epidemiology of Adverse Events and Overdoses

The use of propoxyphene has been linked to a notable number of adverse events, including intentional and unintentional overdoses, which have, in some instances, resulted in fatalities. fda.govuw.edu

Fatalities Associated with Single-Agent and Poly-Substance Overdoses

Fatal overdoses involving propoxyphene have been reported with both single-agent ingestion and, more commonly, in combination with other central nervous system (CNS) depressants such as alcohol, sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.govnih.govfda.gov A study analyzing 81 fatal propoxyphene overdoses over a decade found that suicide was the cause in 76.5% of cases, with accidents accounting for the remaining 23.5%. nih.gov In two-thirds of the suicidal overdoses, other drugs were also present. nih.gov Similarly, in accidental overdose deaths, other drugs were detected in all cases involving recreational abuse. nih.gov The rapid nature of death in many propoxyphene overdose cases, often within the first hour, has been a significant concern. fda.govnih.gov

Prevalence of ECG Abnormalities in Overdose Presentations

Propoxyphene and its primary metabolite, norpropoxyphene (B1213060), have been shown to cause significant cardiotoxicity, often manifesting as electrocardiogram (ECG) abnormalities. nih.govnih.govoup.com In overdose situations, these effects are particularly pronounced. A study of 222 patients who presented to an intensive care unit with overdose found that 41% had ECG abnormalities, including widened QRS complexes and various ventricular arrhythmias. nih.gov The cardiotoxic effects are attributed to the blockade of sodium and potassium channels in the heart tissue, which can prolong intracardiac conduction time and lead to potentially fatal arrhythmias. nih.govoup.comwikipedia.org Research has shown that propoxyphene and norpropoxyphene can alter the gating of HERG channels, which are crucial for cardiac repolarization. nih.govoup.comresearchgate.net

Comparative Analysis of Fatal:Nonfatal Overdose Ratios with Other Analgesics

Studies have indicated that propoxyphene has a higher ratio of fatal to non-fatal overdoses compared to other analgesics. nih.gov A Scottish study found that the estimated ratio of fatal overdoses to total prescriptions was greater for propoxyphene than for codeine or dihydrocodeine. nih.gov Another U.K. study reported similar findings when comparing the fatal-to-nonfatal overdose ratios of propoxyphene with those of tricyclic antidepressants and acetaminophen (B1664979). nih.gov These findings suggest a greater inherent toxicity of propoxyphene in overdose situations. nih.gov

Factors Contributing to Toxicity and Risk

Several factors contribute to the toxic potential of propoxyphene napsylate, including the accumulation of the parent drug and its metabolite, and increased susceptibility in certain patient populations.

Role of Accumulation of Propoxyphene and Norpropoxyphene

Propoxyphene is metabolized in the liver to norpropoxyphene. drugcheck.com.au Norpropoxyphene has a longer half-life (30 to 36 hours) than propoxyphene (6 to 12 hours), leading to its accumulation with repeated dosing. wikipedia.orgdrugcheck.com.au This accumulation is believed to be a major contributor to the resulting toxicity, particularly cardiotoxicity. wikipedia.orgdrugcheck.com.au The accumulation of norpropoxyphene can be exacerbated by inhibitors of the CYP3A4 enzyme system, which is responsible for its metabolism. fda.gov

Susceptibility in Vulnerable Populations (e.g., Elderly, Patients with Hepatic or Renal Dysfunction, Individuals with Pre-existing Cardiac Conditions)

Certain populations are more vulnerable to the toxic effects of propoxyphene.

Elderly: Elderly patients may have reduced metabolism and clearance of propoxyphene and norpropoxyphene, leading to higher plasma concentrations and a longer half-life of the drugs. fda.govmedsafe.govt.nz This can increase their susceptibility to CNS-related side effects and cardiotoxicity. fda.govmedcentral.come-lactancia.org

Patients with Hepatic or Renal Dysfunction: Patients with liver disease, such as cirrhosis, have been shown to have significantly higher plasma concentrations of propoxyphene due to decreased first-pass metabolism. fda.gov While formal studies in patients with renal impairment are limited, it is known that norpropoxyphene is excreted by the kidneys. e-lactancia.org Therefore, renal dysfunction could lead to the accumulation of this cardiotoxic metabolite. medsafe.govt.nzmedcentral.comrehabspot.com

Individuals with Pre-existing Cardiac Conditions: Given the known cardiotoxic effects of propoxyphene and norpropoxyphene, individuals with pre-existing cardiac conditions are at a heightened risk of adverse events, including arrhythmias. rehabspot.com

Psychiatric Comorbidity and Suicidal Ideation as Risk Factors

This compound has been identified as a substance carrying significant risks, particularly for individuals with pre-existing psychiatric conditions and those experiencing suicidal thoughts. fda.gove-lactancia.orgrehabspot.comdrugs.com The inherent risks of the medication are amplified in this vulnerable population, leading to a higher incidence of adverse outcomes, including fatal and non-fatal overdoses. fda.gove-lactancia.orgdrugs.com

A history of emotional disturbances or suicidal ideation is a major contraindication for the prescription of propoxyphene. fda.gove-lactancia.orgfda.govnih.govfda.gov Numerous cases of both intentional and accidental overdoses have been reported in patients with such histories. fda.gove-lactancia.orgdrugs.comfda.govnih.govfda.gov The drug's central nervous system depressant effects can exacerbate feelings of depression and may lower the threshold for self-harm. rehabspot.com

Studies have shown a high proportion of suicides in fatalities associated with propoxyphene. nih.govastm.orgastm.org In a study of 1,859 cases where propoxyphene was detected postmortem, 44.1% of all cases and 54.0% of drug-caused deaths were suicides. nih.govastm.orgastm.org Another 10-year assessment of 81 fatal propoxyphene overdoses found that suicide accounted for 76.5% of cases. nih.gov The risk of a fatal outcome is significantly increased when propoxyphene is combined with other central nervous system depressants, such as alcohol, sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.gove-lactancia.orgfda.govnih.govfda.gov

The characteristics of individuals involved in fatal propoxyphene-related incidents often include a tendency toward hypochondria, chronic minor illnesses, and significant psychiatric problems. nih.govastm.orgastm.org This underscores the importance of a thorough psychiatric evaluation before considering propoxyphene as a treatment option. The presence of psychiatric comorbidities not only increases the risk of intentional overdose but also the likelihood of accidental overdose due to complex medication regimens and potential for drug interactions.

Pharmacovigilance and Post-Market Surveillance Data Analysis

Analysis of Adverse Event Reporting Systems

Post-market surveillance of this compound has heavily relied on the analysis of data from adverse event reporting systems (AERS). The FDA's Adverse Event Reporting System (FAERS) is a primary repository for such information, containing reports of adverse drug events and medication errors submitted through programs like MedWatch. nih.govfda.gov

Analysis of the FAERS database has revealed significant safety concerns associated with propoxyphene. One study analyzing the database for various opioids found that propoxyphene had a notable proportion of deaths relative to the number of reports. nih.gov Specifically, 23.7% of the adverse event reports for propoxyphene were associated with death. nih.gov Another analysis of AERS data from its marketing approval until early 2005 identified 91 deaths in the U.S. linked to a common formulation of propoxyphene. pallimed.org The majority of these cases involved individuals with a history of drug dependency, co-ingestion of multiple medications, or suicide attempts. pallimed.org

These reporting systems have been instrumental in identifying trends and signals of potential harm. For instance, reports of liver injury in children submitted to the FAERS database showed a notable reporting odds ratio (ROR) for this compound. nih.govspringermedizin.de The consistent reporting of serious adverse events, including fatalities, through these systems contributed to the eventual withdrawal of propoxyphene from the market. rehabspot.commedscape.com

However, it's important to acknowledge the limitations of AERS data. Underreporting by clinicians is a significant issue, with many physicians being unaware of how to use the system effectively. medscape.com Therefore, the true incidence of adverse events is likely higher than what is captured in these databases. nih.gov

Methodologies for Retrospective Cohort Studies on Mortality Risk

Retrospective cohort studies have been a crucial methodology for evaluating the mortality risk associated with this compound. These studies typically utilize large administrative databases, such as linked Medicaid or Veterans Affairs records, to compare cohorts of propoxyphene users with non-users or users of other analgesics. nih.govnih.gov

A prominent example of this methodology is a large retrospective cohort study conducted using the Tennessee Medicaid database from 1992 to 2007. nih.govnih.gov This study compared the risk of out-of-hospital death among propoxyphene users to two control groups: non-users of any prescribed opioid and users of hydrocodone, an opioid with similar indications. nih.govnih.gov The study design involved propensity-score matching to control for a wide range of potential confounding variables, including demographic characteristics, cardiovascular disease, psychiatric conditions, other medications, and healthcare utilization. nih.gov

The primary outcomes in such studies are often all-cause mortality and specific causes of death, such as sudden cardiac death and medication toxicity death. nih.govnih.gov In the Tennessee Medicaid study, current propoxyphene users were found to have a significantly increased risk of medication toxicity deaths compared to non-users. nih.govnih.gov However, there was no statistically significant increase in the risk of sudden cardiac death or total out-of-hospital mortality. nih.govnih.gov

These studies provide valuable real-world evidence to complement the signals generated from adverse event reporting systems and pre-market clinical trials. The use of active comparator groups, like users of hydrocodone, helps to distinguish the risks specific to propoxyphene from the general risks associated with opioid use for pain.

Toxicological Analysis Methodologies

Measurement of Serum Propoxyphene and Norpropoxyphene Concentrations

The toxicological analysis of propoxyphene and its primary active metabolite, norpropoxyphene, in serum is essential for clinical and forensic investigations. Gas chromatography (GC) has been a widely used and effective method for their simultaneous determination. nih.govnih.govoup.comnih.govoup.comacs.orgastm.orgresearchgate.net

Several GC-based methodologies have been developed and refined over time. An early method involved a simple chloroform (B151607) extraction of serum followed by concentration and direct injection into the gas chromatograph. oup.com To improve the analysis and prevent on-column decomposition of propoxyphene, derivatization techniques have been employed. nih.gov One such technique uses lithium aluminium hydride to cleave the propionic acid ester of propoxyphene and reduce the norpropoxyphene amide, with promethazine (B1679618) often used as an internal standard for quantification. nih.gov

The interpretation of serum concentrations requires careful consideration of the patient's history of use. In individuals chronically using propoxyphene, such as those in maintenance programs, serum concentrations of norpropoxyphene often exceed those of the parent drug. nih.govoup.com The ratio of propoxyphene to norpropoxyphene (P/N ratio) can be indicative of the chronicity of use, with ratios typically below 1.0 in chronic users. oup.comoup.com

The following table presents data from a study on serum concentrations in a cohort of opiate addicts on long-term propoxyphene maintenance therapy, illustrating the typical ranges observed.

SubjectDaily Dose (mg)Serum Propoxyphene (ng/mL)Serum Norpropoxyphene (ng/mL)P/N Ratio
18001278140.16
2100025012000.21
3120040015000.27
4140055020000.28
5140015011000.14
6150080022000.36
71600107026380.41
8160095025000.38

Data adapted from a study on long-term propoxyphene maintenance therapy. nih.govoup.com

It is important to note that tolerance develops with chronic use, and serum concentrations that might be toxic in an acute overdose setting may be tolerated by chronic users. nih.govoup.com Therefore, knowledge of prior drug exposure is crucial for the accurate interpretation of toxicological findings. nih.govoup.com

Neurobiology of Propoxyphene Napsylate Abuse and Dependence

Mechanisms of Psychological and Physical Dependence Development

The development of dependence on propoxyphene napsylate is a complex process involving neuroadaptations in the brain's reward and motivation circuits. This dependence is characterized by both psychological and physical components, driven by the drug's interaction with the endogenous opioid system.

Neuroadaptation to Chronic Opioid Receptor Agonism

This compound exerts its effects primarily by acting as an agonist at mu-opioid receptors in the central nervous system (CNS). patsnap.compharmgkb.orgebi.ac.ukgenome.jp These receptors are key components of the body's natural pain-relief and reward systems. Chronic stimulation of mu-opioid receptors by propoxyphene leads to a series of neuroadaptive changes. The brain attempts to counteract the continuous receptor activation by downregulating the number of opioid receptors and desensitizing the remaining ones. This process, a form of neural plasticity, is a key mechanism underlying dependence. nih.gov

Furthermore, chronic opioid use can lead to allostatic changes in neuronal circuitry, creating an altered state of "normality" where the presence of the drug is required for the system to function without withdrawal symptoms. cij.gob.mx This altered state is revealed when the drug is discontinued (B1498344), leading to the physical and psychological manifestations of withdrawal. cij.gob.mx

Tolerance Development and Its Pharmacokinetic and Pharmacodynamic Basis

Tolerance is a hallmark of chronic opioid use and is characterized by a diminished response to the same dose of the drug over time, necessitating dose escalation to achieve the desired effect. fda.govva.govva.gov The development of tolerance to this compound has both pharmacokinetic and pharmacodynamic underpinnings.

Pharmacokinetic Tolerance: This involves changes in the absorption, distribution, metabolism, and excretion (ADME) of the drug. Propoxyphene is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major metabolite, norpropoxyphene (B1213060). pharmgkb.orgfda.govpharmgkb.org While not the primary driver of tolerance, alterations in the activity of these enzymes with chronic use could potentially influence the drug's effective concentration at the receptor sites.

Pharmacodynamic Tolerance: This refers to the adaptive changes that occur at the cellular and receptor levels in response to chronic drug exposure. As mentioned, the downregulation and desensitization of mu-opioid receptors are primary pharmacodynamic mechanisms of tolerance. nih.govvirginia.edu This reduced receptor sensitivity means that a higher concentration of propoxyphene is required to produce the same level of receptor activation and, consequently, the same analgesic or euphoric effect. va.gov

Pharmacokinetic Profile of Propoxyphene
Absorption Peak plasma concentrations are reached in 2 to 2.5 hours. The napsylate salt is absorbed more slowly than the hydrochloride salt. fda.govunboundmedicine.comhres.ca
Distribution Widely distributed in the body. unboundmedicine.com
Metabolism Extensively metabolized in the liver, primarily by CYP3A4, to norpropoxyphene. pharmgkb.orgfda.govpharmgkb.org
Half-life The half-life of propoxyphene is 6 to 12 hours, while its metabolite, norpropoxyphene, has a longer half-life of 30 to 36 hours. fda.govhres.ca

Characterization of Propoxyphene Withdrawal Syndrome

Abrupt cessation or significant reduction in the dose of this compound in a physically dependent individual leads to a characteristic withdrawal syndrome. fda.gov This syndrome can be distressing and is a major factor in the perpetuation of addiction. recovered.orgdrugs.com

Clinical Manifestations of Abstinence

The signs and symptoms of propoxyphene withdrawal are similar to those of other opioids and can range in severity depending on the degree of physical dependence. fda.govdtic.mil These manifestations include:

Neurological: Anxiety, irritability, restlessness, insomnia, tremors, and in severe cases, hallucinations and seizures. recovered.orgdrugs.com

Musculoskeletal: Muscle aches and joint pain. recovered.orgfda.gov

Gastrointestinal: Nausea, vomiting, abdominal cramps, and diarrhea. drugs.comfda.gov

Autonomic: Sweating, runny nose (rhinitis), and increased heart rate and blood pressure. drugs.comdtic.milfda.gov

Common Symptoms of Propoxyphene Withdrawal
Psychological Anxiety, Depression, Irritability, Restlessness, Insomnia recovered.orgdrugs.com
Physical Flu-like symptoms, Headache, Muscle aches, Abdominal cramps, Nausea, Vomiting, Diarrhea, Sweating recovered.orgdrugs.comdtic.milfda.gov

Neurobiological Underpinnings of Withdrawal Symptoms

The symptoms of propoxyphene withdrawal are a direct consequence of the neuroadaptations that occurred during the development of dependence. The abrupt removal of the opioid agonist leads to a state of neuronal hyperexcitability in various brain regions.

The locus coeruleus, a brainstem nucleus rich in noradrenergic neurons, plays a critical role in the physical signs of opioid withdrawal. During chronic propoxyphene use, the inhibitory influence of the opioid on these neurons is counteracted by adaptive changes that increase their intrinsic excitability. Upon drug cessation, this "brake" is removed, leading to a surge in noradrenergic activity and the manifestation of symptoms like anxiety, agitation, and increased heart rate. virginia.edu

The psychological symptoms of withdrawal, such as dysphoria and craving, are linked to the disruption of the brain's reward pathways, particularly the mesolimbic dopamine (B1211576) system. nih.gov The reduced opioid receptor function during withdrawal leads to a decrease in dopamine release in the nucleus accumbens, contributing to the negative affective state and the powerful motivation to seek the drug again.

Epidemiology of Misuse and Diversion

Propoxyphene was once a widely prescribed analgesic, which contributed significantly to its availability for misuse and diversion. uw.edunih.gov Studies have shown that a substantial number of individuals who misused propoxyphene obtained it through legitimate prescriptions, either their own or those of family and friends. uw.edu

The prevalence of propoxyphene abuse has been a significant public health concern. For instance, in the United States, prior to its withdrawal, propoxyphene was frequently implicated in drug-related emergency department visits and fatalities. nih.gov Data from insurance claims in the U.S. between 1997 and 2002 indicated that 56% of people with an opioid claim had received propoxyphene. wmpllc.org The high volume of prescriptions made it susceptible to diversion into the illicit drug market. dtic.mil The combination of its abuse potential and the risk of fatal overdose, particularly when combined with other central nervous system depressants like alcohol, ultimately led to regulatory actions and its removal from the market in many countries. va.govfda.govconfirmbiosciences.com

Patterns of Non-Medical Use and Routes of Administration

The non-medical use of propoxyphene often involves obtaining the drug through legitimate prescriptions, followed by diversion. uw.edu Common methods include "doctor shopping" to acquire multiple prescriptions, using medication prescribed for family members, or obtaining it from friends. uw.edu While a street-level illicit market for propoxyphene has existed, it is less frequently the primary source for those who misuse it. uw.edu

The primary and intended route of administration for this compound is oral, in the form of tablets or capsules. confirmbiosciences.comnih.gov However, instances of intravenous self-administration have been reported. nih.gov This method often involves dissolving the tablet in water and heating it, similar to the preparation of heroin for injection. nih.gov Despite the relatively low water solubility of this compound, this method can still extract a significant amount of the drug. nih.gov Injecting propoxyphene carries severe risks, including tissue damage and pulmonary complications, due to the injection of insoluble materials. nih.govdtic.mil

The motivation for non-medical use can vary. Some individuals may misuse propoxyphene for its euphoric effects, while others may use it to self-medicate for pain or to manage withdrawal symptoms from other opioids. uw.edunih.gov The abuse of propoxyphene is often part of a larger pattern of polysubstance use, frequently co-occurring with alcohol, benzodiazepines, and other central nervous system depressants. hres.cafda.gov This co-ingestion significantly increases the risk of overdose and other adverse outcomes. fda.gov

Sociodemographic Correlates of this compound Abuse

Research into the sociodemographic characteristics of individuals who misuse propoxyphene has identified several key factors. Studies have shown that misuse occurs across various age groups, but a notable prevalence has been observed among adolescents and young adults. uw.edupsicothema.com

One study focusing on a young, drug-abusing population found that the mean age of individuals who used propoxyphene illicitly was 18 years, with a range of 13 to 28 years. uw.edu In this cohort, the majority were Caucasian. uw.edu Furthermore, a significant portion of these individuals had not completed high school. uw.edu

Data from a broader study on prescription drug misuse among adolescents revealed that older adolescents were more likely to misuse opioids. psicothema.com This research also highlighted a correlation between prescription drug misuse and other substance use, such as tobacco, alcohol, and cannabis. psicothema.com

A larger study examining opioid use found that men had higher odds of lifetime nonmedical use of prescription opioids. elsevierpure.complos.org However, current nonmedical use was found to be higher among women. plos.org The same study indicated that non-Hispanic White individuals and those born in the United States had higher rates of lifetime nonmedical use of prescription opioids. elsevierpure.complos.org

Psychosocial factors also play a significant role. Individuals who misuse propoxyphene are more likely to have histories of antisocial behavior and multiple drug abuse. uw.edu One study noted that a higher percentage of propoxyphene users reported their fathers as being domineering, over-protective, or overly permissive, and also had more school-related and behavioral difficulties. uw.edu A history of emotional disturbances or suicidal ideation is another significant correlate, with many propoxyphene-related deaths occurring in individuals with such histories. fda.govwikipedia.org

Table 1: Sociodemographic and Behavioral Characteristics of Propoxyphene Users vs. Comparison Group

Characteristic Propoxyphene Users (%) Comparison Group (%)
Mean Age 18 years -
Race
Caucasian Nearly all Nearly all
Education
Did not graduate high school 60 60
Psychiatric History
Previous professional consultation for nervous/mental problems 44 44
Previous psychiatric hospitalization 15 15
Perception of Father
Domineering, over-protective, or overly permissive Higher prevalence Lower prevalence
School-Related Problems Higher prevalence Lower prevalence
Behavioral Difficulties Higher prevalence Lower prevalence

Data derived from a study on a young, drug-abusing population. uw.edu

Table 2: Correlates of Prescription Opioid Misuse in Adolescents

Correlate Association with Opioid Misuse
Age Older adolescents have increased odds of misuse. psicothema.com
Substance Use
Tobacco Use Associated with misuse. psicothema.com
Alcohol Use Associated with misuse. psicothema.com
Cannabis Use Associated with misuse. psicothema.com

Data from a study on prescription drug misuse among Spanish adolescents. psicothema.com

Propoxyphene Napsylate in the Context of Opioid Dependence Treatment

Historical Role as an Opioid Substitute

In the 1970s, propoxyphene napsylate was investigated as a potential substitute for opioids like heroin and methadone in the treatment of addiction. nih.govnih.gov Due to ongoing debates surrounding methadone treatment, researchers sought alternative agents. nih.gov this compound emerged as a candidate, with pilot studies conducted to assess its viability for treating long-term, "multi-relapse" heroin addicts. nih.govnih.gov The rationale for its use was supported by its classification as a narcotic analgesic and its demonstrated ability to act as an opiate substitute. uw.edu This positioned it, at the time, as a promising tool for both detoxification and maintenance therapy in conjunction with psychosocial support. nih.govnih.gov

Efficacy in Suppressing Opioid Withdrawal Phenomena

Clinical findings from historical studies indicated that this compound is effective in suppressing many of the symptoms associated with opioid withdrawal. nih.govnih.gov Abrupt discontinuation of propoxyphene after a period of high-dose administration was observed to produce a morphine-type abstinence syndrome, highlighting its opioid properties. uw.edu This characteristic underpinned its utility in managing the withdrawal phase of addiction treatment. uw.edu Pilot studies specifically noted its capacity to alleviate withdrawal phenomena in heroin addicts, suggesting its potential as a therapeutic tool for detoxification. nih.govresearchgate.net

Long-Term Maintenance Therapy Applications (Historical Studies)

This compound was historically considered for use in long-term maintenance therapy for individuals with heroin or methadone addiction. nih.govnih.gov Studies from the era suggested it could be a valuable component of maintenance programs, intended to be used alongside psychological counseling and socio-vocational rehabilitation. nih.gov The concept was to provide a legal, medically supervised opioid substitute to stabilize patients and reduce the harms associated with illicit heroin use. uw.edu Research supported the view that this compound could serve as an opiate substitute in the long-term management of heroin dependence. uw.edu However, its application in this context was part of an earlier wave of addiction treatment strategies and the drug was later withdrawn from the market for other reasons. nih.govpromises.commedscape.com

Comparison with Other Opioid Agonists in Addiction Management

In the management of opioid dependence, this compound has been compared with other opioid agonists. Research reviews have found that for the purpose of detoxification, the efficacy of methadone did not differ significantly from that of other opioid agonists, including this compound, levo-alpha acetylmethadol (LAAM), and tramadol (B15222). nih.govdrugsandalcohol.ie While considered a weak analgesic, its analgesic activity was estimated to be about one-third to one-half that of codeine. researchgate.netwikipedia.org

Below is a table summarizing the comparative context of this compound with other opioid agonists based on historical clinical trial information.

Comparison Agent Context of Comparison Number of Relevant Trials (Historical Review) Key Finding
MethadoneOpioid Detoxification2Methadone did not differ in efficacy compared with this compound. nih.govdrugsandalcohol.ie
Levo-alpha acetylmethadol (LAAM)Opioid Detoxification2Methadone did not differ in efficacy compared with other opioid agonists like LAAM. drugsandalcohol.ie
TramadolOpioid Detoxification2Methadone did not differ in efficacy compared with other opioid agonists like tramadol. drugsandalcohol.ie

Regulatory Science and Public Health Implications of Propoxyphene Napsylate Withdrawal

Decision-Making Frameworks for Market Withdrawal Based on Benefit-Risk Assessment

The decision to withdraw a drug from the market is a complex process grounded in a thorough benefit-risk assessment. In the case of propoxyphene, this evaluation evolved over several decades, culminating in its removal from the U.S. market in 2010. kcnpnm.orgmedscape.com

Initially approved in 1957, propoxyphene's safety and efficacy were subject to ongoing scrutiny. kcnpnm.orgmedscape.com Public Citizen, a consumer advocacy group, petitioned the U.S. Food and Drug Administration (FDA) for its withdrawal in 1978 and again in 2006, citing concerns about its narrow therapeutic window and potential for overdose. nih.gov While the FDA had previously concluded that the benefits of propoxyphene for pain relief outweighed its known risks at recommended doses, this stance shifted with the emergence of new data. kcnpnm.org

A pivotal factor in the final decision was new clinical data demonstrating that propoxyphene could cause potentially serious or even fatal heart rhythm abnormalities, even at therapeutic doses. kcnpnm.orgmedscape.comfda.gov These findings significantly altered the drug's risk-benefit profile, leading the FDA to conclude that its effectiveness in pain reduction was no longer sufficient to justify the serious potential heart risks. kcnpnm.orghcplive.com The European Medicines Agency (EMA) had already recommended the withdrawal of propoxyphene-containing medicines across the European Union in 2009 due to similar concerns. medscape.comwikipedia.org

Role of Observational Studies and Surrogate Endpoints in Regulatory Decisions

The regulatory decision-making process for propoxyphene involved the consideration of various forms of evidence, including observational studies and surrogate endpoints. While pre-approval clinical trials provide foundational data, post-market surveillance through observational studies offers insights into a drug's real-world performance and safety in a broader, more diverse patient population. news-medical.netpropharmaresearch.com

In the case of propoxyphene, concerns about its safety were fueled by case reports, summary vital statistics, and data from poison control centers. nih.gov These anecdotal reports, while not definitive proof of causality, served as important signals for further investigation. nih.gov

A key piece of evidence leading to the withdrawal was a "thorough QT" study, which used a surrogate endpoint—QT interval prolongation on an electrocardiogram (ECG)—to assess the drug's potential for causing serious ventricular arrhythmias. fda.govnih.gov This study revealed that therapeutic doses of propoxyphene could cause significant changes in the heart's electrical activity, a risk factor for life-threatening arrhythmias. fda.gov While QT prolongation is a surrogate marker and not a direct measure of clinical harm, its association with an increased risk of sudden cardiac death was a critical factor in the FDA's benefit-risk assessment. nih.gov

It is important to note that some observational research conducted around the time of the withdrawal did not find a significantly increased risk of out-of-hospital death for propoxyphene users compared to users of other opioids like hydrocodone. nih.govsemanticscholar.org However, the totality of the evidence, including the new data on cardiac toxicity, ultimately supported the decision to remove the drug from the market. kcnpnm.orgmedscape.com

Re-evaluation of Efficacy Data in Context of Safety Concerns

A critical aspect of the benefit-risk assessment for propoxyphene was the re-evaluation of its efficacy data in light of mounting safety concerns. Over the years, the understanding of propoxyphene's analgesic efficacy evolved, with many studies suggesting it was a weak pain reliever. nih.govoup.com

Meta-analyses of randomized controlled trials indicated that the addition of propoxyphene to acetaminophen (B1664979) offered little to no additional pain relief compared to acetaminophen alone for various types of pain, including postoperative, arthritis, and musculoskeletal pain. nih.gov FDA reviews of efficacy data, much of which was decades old, concluded that propoxyphene demonstrated weak analgesic effects in some acute pain trials and that its contribution to the analgesic effect of acetaminophen was variable. oup.commdedge.com

This re-evaluation of efficacy was crucial. A drug with limited or questionable benefit has a much lower tolerance for risk. As one expert noted during an FDA advisory committee meeting, "In the absence of a demonstrated benefit, there is no acceptable risk." oup.com Therefore, the growing evidence of serious cardiac risks, coupled with the long-standing questions about its efficacy, tipped the scales in favor of withdrawal. kcnpnm.orgoup.com

Impact of Withdrawal on Public Health Outcomes

The withdrawal of a widely prescribed medication like propoxyphene has significant and multifaceted impacts on public health. These effects are seen in shifts in prescribing practices for pain management and in trends of opioid-related adverse events.

Changes in Prescribing Patterns for Pain Management

Following the withdrawal of propoxyphene, there were notable shifts in prescribing patterns for pain management as clinicians and patients sought alternatives.

Studies have shown that a substantial number of former propoxyphene users discontinued (B1498344) opioid therapy altogether. One study found that 34% of a cohort exposed to the withdrawal discontinued opioids, compared to 18% in a control group from the previous year. nih.govelsevierpure.com In a study of veterans, 10.6% of those in a policy-affected cohort ceased all opioid use. nih.gov

For patients who continued on opioid therapy, the most common substitutes were tramadol (B15222) and hydrocodone. nih.govnih.gov The choice of substitute often depended on the patient population; for instance, in aged Medicare Advantage enrollees, low-dose tramadol was the most common replacement, while for commercial and disabled Medicare Advantage enrollees, low-dose hydrocodone was more frequent. nih.gov

Furthermore, the removal of propoxyphene, which was often formulated in combination with acetaminophen, had a notable impact on prescription acetaminophen use. There was a significant decrease in the proportion of patients receiving high daily doses of prescription acetaminophen (four or more grams per day) after the withdrawal. nih.gov

Table 1: Changes in Prescribing Patterns Post-Propoxyphene Withdrawal

MetricPre-WithdrawalPost-WithdrawalSource
Opioid Discontinuation (Exposed Cohort) N/A34% nih.gov, elsevierpure.com
Opioid Discontinuation (Unexposed Cohort) N/A18% nih.gov, elsevierpure.com
Opioid Discontinuation (Veterans, Policy-Affected) N/A10.6% nih.gov
Most Common Opioid Substitutes PropoxypheneTramadol, Hydrocodone nih.gov, nih.gov
Change in Average Daily MME (Exposed Cohort) Baseline-69% nih.gov
Patients Receiving ≥4g/day Acetaminophen (Exposed) 12%2% nih.gov

Note: Data is compiled from multiple studies and may represent different patient populations.

Trends in Opioid-Related Adverse Events Post-Withdrawal

A primary concern with any major change in drug availability is the potential for unintended adverse consequences. Experts cautioned that patients transitioning from propoxyphene might be prescribed riskier alternatives, potentially leading to an increase in adverse events. nih.gov

However, studies examining the immediate aftermath of the withdrawal did not find a significant increase in opioid-related adverse events. One study comparing propoxyphene users before and after the market withdrawal found that adverse events were rare and not significantly different between the exposed and unexposed groups. nih.govelsevierpure.com Similarly, a study in the veteran population found no significant difference in changes in adverse events or emergency department visits between the policy-affected cohort and a historical comparison group. nih.gov

Lessons Learned for Pharmaceutical Regulation and Risk Management Programs

The case of propoxyphene napsylate offers several important lessons for pharmaceutical regulation and the implementation of risk management programs.

A key takeaway is the critical importance of robust post-market surveillance and the willingness to re-evaluate a drug's benefit-risk profile as new evidence emerges. news-medical.netpropharmaresearch.com The propoxyphene story highlights that a drug's approval is not the final word on its safety and efficacy. Continuous monitoring of real-world data, including observational studies and spontaneous adverse event reporting, is essential for identifying safety signals that may not have been apparent in pre-market clinical trials. news-medical.netpropharmaresearch.comnih.gov

The withdrawal also underscores the challenges regulators face in making timely decisions, especially when evidence is complex and conflicting. The lag between the first reports of adverse reactions and the eventual withdrawal of a drug is a recurring issue in pharmacovigilance. nih.govnih.gov In the case of propoxyphene, petitions for its withdrawal were made decades before the final action was taken. nih.gov This highlights the need for clear and consistent guidelines for drug withdrawal and for greater international cooperation among regulatory agencies. nih.govnih.gov

Furthermore, the propoxyphene withdrawal emphasizes the need for proactive risk management strategies when a widely used drug is removed from the market. While the immediate aftermath did not show a spike in adverse events, the abrupt discontinuation of opioids for many patients raises concerns about adequate pain management and the potential for withdrawal symptoms. nih.govelsevierpure.com This suggests that policymakers and healthcare systems should have plans in place to support appropriate treatment transitions and to monitor patient outcomes following a drug withdrawal. nih.gov

Finally, the experience with propoxyphene reinforces the principle that the benefit of a drug must be considered in the context of its risks. The weak analgesic properties of propoxyphene made its known and emerging risks, particularly cardiotoxicity, increasingly unacceptable. nih.govoup.com This principle is fundamental to all regulatory decisions and serves as a constant reminder of the primary goal of protecting public health.

Future Directions in Propoxyphene Napsylate Research

Elucidation of Residual Uncharacterized Pharmacological Effects

Investigations could explore potential interactions with:

Serotonin (B10506) and Norepinephrine Transporters: Some centrally acting analgesics exhibit activity at these transporters, which can influence their analgesic efficacy and side effect profile. nih.gov Determining the extent to which propoxyphene napsylate interacts with these transporters could provide a more nuanced understanding of its mechanism of action.

Voltage-gated Sodium Channels: There are indications that propoxyphene may affect these channels, which could be linked to some of its adverse cardiac effects. pharmgkb.org Further research is needed to clarify the clinical relevance of this interaction.

NMDA Receptors: Non-competitive inhibition of NMDA receptors has been suggested as a possible additional mechanism for its analgesic activity. pharmgkb.org

Advanced Toxicological Modeling and Predictive Risk Assessment

The cardiotoxicity of propoxyphene, particularly the risk of fatal arrhythmias, was a major factor in its market withdrawal. researchgate.netnih.gov Advanced toxicological modeling presents an opportunity to retrospectively and prospectively understand these risks with greater precision. By integrating computational techniques, researchers can develop models to predict the toxicological endpoints of propoxyphene and its metabolites. ajol.infouni-konstanz.de

Future efforts in this area may include:

Quantitative Structure-Activity Relationship (QSAR) models: These models can identify the specific chemical features of the propoxyphene molecule and its metabolites that are associated with toxicity. uni-konstanz.de

Systems Toxicology Approaches: By combining data from various sources, including in vitro assays and computational models, researchers can create a more holistic picture of the pathways leading to propoxyphene-induced toxicity. rowan.edu This could help in identifying biomarkers for susceptibility and in developing strategies to mitigate risk for similar compounds in the future.

Re-analysis of Archival Clinical Data with Modern Methodologies

A significant amount of clinical trial data on this compound was generated during its time on the market. nih.govnih.govoup.com However, many of these studies were conducted using methodologies that are now considered dated. oup.com Modern statistical and analytical techniques offer the potential to unearth new insights from this archival data.

Key areas for re-analysis include:

Individual Patient Data Meta-analysis: Instead of relying on summary data from published trials, a more granular analysis of individual patient data could identify subgroups of patients who may have responded differently to propoxyphene or who were at a higher risk of adverse events.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Modern PK/PD models can better characterize the relationship between drug concentration and its effects, both therapeutic and adverse. pharmgkb.org Re-analyzing historical data with these models could provide a more precise understanding of propoxyphene's therapeutic window.

Comparative Analysis with Novel Analgesic Compounds

The landscape of pain management has evolved significantly since the widespread use of propoxyphene. aafp.orgaja.org.tw A robust comparative analysis of this compound with newer analgesic agents is warranted. This would not only place the efficacy and safety of propoxyphene in a modern context but also inform the development of future analgesics.

Such comparative analyses should consider:

Efficacy in Different Pain Models: Comparing propoxyphene to newer drugs in various standardized pain models can provide a clearer picture of its relative analgesic potency. aja.org.tw

"Real-World" Evidence: Following the withdrawal of propoxyphene, many patients were transitioned to other analgesics, such as tramadol (B15222) and hydrocodone. nih.gov Analyzing large healthcare databases to compare the outcomes of these patients can offer valuable insights into the relative effectiveness and safety of these different treatment strategies in a real-world setting.

Investigating Receptor Dynamics and Ligand Bias in Propoxyphene Interactions

The interaction of a drug with its receptor is a dynamic process that goes beyond simple binding affinity. msdmanuals.com The concept of "ligand bias" or "functional selectivity" suggests that a ligand can activate some signaling pathways downstream of a receptor more than others. nih.govfrontiersin.org This can have profound implications for a drug's therapeutic and adverse effects.

Future research should focus on:

Binding Kinetics: Understanding how quickly propoxyphene and its metabolites associate with and dissociate from the μ-opioid receptor can provide insights into the duration of their effects. msdmanuals.com

Biased Agonism: Investigating whether propoxyphene exhibits biased agonism at the μ-opioid receptor could help explain its specific profile of effects, including its relatively weak analgesic efficacy and significant toxicity. nih.govnih.gov Atomic-level simulations and in vitro signaling assays can be employed to explore these interactions. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the pharmacokinetic properties of propoxyphene napsylate in preclinical models?

  • Answer : Pharmacokinetic studies should utilize validated analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify plasma concentrations. For example, in canine models, oral administration of this compound requires monitoring absorption lag time and peak plasma levels due to its slower dissolution compared to the hydrochloride salt. Dissolution testing should follow pharmacopeial guidelines, including pH 9.0 borate buffer preparation and internal standard solutions (e.g., tricosane in chloroform) for reproducibility .

Q. How can researchers convert between propoxyphene salts (e.g., hydrochloride to napsylate) in formulation studies?

  • Answer : Use molecular weight ratios for stoichiometric conversions. For instance, 50 mg of propoxyphene hydrochloride equates to 83.5 mg of this compound (1:1.67 ratio). Validate conversions via assays comparing peak responses in chromatographic analyses (e.g., USP standards for this compound) .

Q. What are the primary mechanisms of action of this compound, and how are they experimentally validated?

  • Answer : this compound acts as a mu-opioid receptor agonist, with its dextro-isomer mediating analgesia. Receptor binding assays using radiolabeled ligands (e.g., [³H]-naloxone competition studies) in neural tissue homogenates can confirm affinity. Side effect profiles (e.g., seizures, hallucinations) should be monitored in behavioral models .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data between this compound and methadone in opioid detoxification studies?

  • Answer : Conduct double-blind, randomized controlled trials (RCTs) with standardized withdrawal scales (e.g., Clinical Opiate Withdrawal Scale). For example, Tennant (1975) found propoxyphene patients had higher 1-month abstinence rates than methadone patients but reported more withdrawal symptoms. Meta-analyses should account for dosing differences (e.g., propoxyphene’s lower potency: 1,200 mg/day ≈ 10 mg oral methadone) .

Q. What statistical approaches are suitable for analyzing lag time effects in pharmacokinetic models of this compound?

  • Answer : Use nonlinear mixed-effects modeling (NONMEM) to estimate absorption rate constants (kₐ) and lag times. Nerella et al. (1993) demonstrated that lag time significantly impacts AUC and Cₘₐₓ calculations in one-compartment models. Simulations with varied kₐ (0.05–5.00 hr⁻¹) and elimination rates (0.01–0.95 hr⁻¹) can isolate lag time contributions .

Q. How can researchers optimize literature searches for this compound while avoiding unreliable sources?

  • Answer : Use structured databases (e.g., PubMed, SciFinder) with CAS Registry Numbers (e.g., 26537-19-5 for this compound) to bypass naming inconsistencies. Combine terms like “mu-opioid receptor binding,” “detoxification,” and “pharmacokinetics” with Boolean operators. Exclude non-peer-reviewed sources (e.g., ) .

Methodological Considerations

Q. What criteria should guide the design of a preclinical toxicology study for this compound?

  • Answer : Follow OECD guidelines for acute toxicity testing. In rodents, determine LD₅₀ values via probit analysis, noting species-specific differences (e.g., mouse LD₅₀: 915 mg/kg napsylate vs. 282 mg/kg hydrochloride). Include histopathology and plasma concentration-time curves to assess delayed toxicity from insoluble salts .

Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) be applied to propoxyphene research?

  • Example : A FINER-compliant study might investigate novel biomarkers (e.g., CYP2D6 polymorphisms) affecting propoxyphene metabolism in diverse populations, ensuring ethical oversight for vulnerable groups (e.g., recovering addicts) .

Data Contradiction Analysis

Q. How do conflicting findings on propoxyphene’s efficacy in opioid addiction studies inform future research?

  • Answer : Reconcile disparities by stratifying data by dose and patient demographics. For instance, Jasinski (1977) reported limited efficacy at >700 mg/day due to side effects, while Tennant (1974) observed successful outpatient maintenance. Sensitivity analyses can identify subgroups benefiting from propoxyphene vs. methadone .

Tables for Key Data

Parameter Propoxyphene Hydrochloride This compound Source
Mouse LD₅₀ (mg/kg) 282 ± 39915 ± 163
Peak Plasma Time (dogs) 2–3 hours4–6 hours
Equivalent Analgesic Dose 1200 mg/day ≈ 10 mg methadoneN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxyphene napsylate
Reactant of Route 2
Reactant of Route 2
Propoxyphene napsylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.